CEP-9722
Description
PARP Inhibitor this compound is a small-molecule prodrug of CEP-8983, a novel 4-methoxy-carbazole inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration and conversion from this compound, CEP-8983 selectively binds to PARP 1 and 2, preventing repair of damaged DNA via base excision repair (BER). This agent enhances the accumulation of DNA strand breaks and promotes genomic instability and apoptosis. CEP-8983 may potentiate the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and can be activated by single strand breaks in DNA.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
a prodrug of the poly(ADP-ribose) polymerase inhibitor CEP-8983
Structure
3D Structure
Properties
CAS No. |
916574-83-9 |
|---|---|
Molecular Formula |
C24H26N4O3 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
14-methoxy-9-[(4-methylpiperazin-1-yl)methyl]-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione |
InChI |
InChI=1S/C24H26N4O3/c1-26-9-11-27(12-10-26)13-28-23(29)18-14-5-3-6-15(14)22-20(21(18)24(28)30)19-16(25-22)7-4-8-17(19)31-2/h4,7-8,25H,3,5-6,9-13H2,1-2H3 |
InChI Key |
CTLOSZHDGZLOQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C(=O)C3=C(C2=O)C4=C(C5=C3CCC5)NC6=C4C(=CC=C6)OC |
Appearance |
Solid powder |
Other CAS No. |
916574-83-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CEP-9722; CEP 9722; CEP9722 |
Origin of Product |
United States |
Foundational & Exploratory
The Function of CEP-8983, the Active Metabolite of CEP-9722: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-9722 is a prodrug that rapidly converts to its active metabolite, CEP-8983, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] This technical guide delineates the core function of CEP-8983, its mechanism of action as a chemosensitizing agent, and summarizes key preclinical data. Experimental methodologies are detailed, and signaling pathways are visualized to provide a comprehensive resource for researchers in oncology and drug development.
Core Function of CEP-8983: PARP Inhibition
CEP-8983 is a novel 4-methoxy-carbazole inhibitor that selectively targets PARP-1 and PARP-2.[1][4] These nuclear enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detecting DNA damage, PARP-1 synthesizes long branched chains of poly(ADP-ribose) (PAR) on itself and other DNA-associated proteins.[2] This process creates a negatively charged scaffold that recruits other DNA repair enzymes to the site of damage.[2]
By inhibiting PARP-1 and PARP-2, CEP-8983 prevents the synthesis of PAR and the subsequent recruitment of the repair machinery.[1] This leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs).[1] In tumors with defects in other DNA repair pathways, such as homologous recombination (HR), this accumulation of DSBs can lead to genomic instability and apoptosis, a concept known as synthetic lethality.[5]
Mechanism of Action as a Chemosensitizing Agent
A primary function of CEP-8983 is to enhance the efficacy of DNA-damaging chemotherapeutic agents, effectively reversing chemoresistance in tumor cells.[1][4][6][7] It has shown significant synergistic effects when combined with agents like temozolomide (B1682018) (TMZ) and irinotecan (B1672180) (the active metabolite of which is SN38).[4][6][7]
The chemosensitization mechanism involves the following key aspects:
-
Potentiation of DNA Damage: By inhibiting PARP-mediated repair, CEP-8983 enhances the accumulation of DNA lesions induced by chemotherapy.[1][7]
-
Induction of G2/M Cell Cycle Arrest: Co-administration of CEP-8983 with chemotherapeutic agents leads to a significant increase in the fraction of tumor cells arrested in the G2/M phase of the cell cycle, a point at which cells are more susceptible to apoptosis.[4][6][7]
-
Increased Apoptosis: The combination of chemotherapy-induced DNA damage and PARP inhibition ultimately leads to a higher rate of programmed cell death in cancer cells.[6]
Importantly, preclinical studies have indicated that CEP-8983 does not significantly potentiate the myelotoxicity associated with these chemotherapeutic agents, suggesting a favorable therapeutic index.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for CEP-8983 and its prodrug, this compound, from preclinical studies.
| Parameter | Enzyme | IC50 Value | Reference |
| Enzyme Inhibition | PARP-1 | 20 nM | [2][3][4][8] |
| PARP-2 | 6 nM | [2][3][4][8] | |
| Cellular Activity | NAD+ Depletion | 300 nM | [4][7] |
Table 1: In Vitro Inhibitory Activity of CEP-8983. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Cell Line | Chemotherapeutic Agent | Effect of CEP-8983 Combination | Reference |
| HT29 (Colon Carcinoma) | SN38 (10-300 ng/mL) | 15-30% increase in growth inhibition | [4] |
| RH18 (Rhabdomyosarcoma) | Temozolomide | Potentiated G2/M arrest | [7] |
| HT29 (Colon Carcinoma) | SN38 | Potentiated G2/M arrest | [7] |
| RT4 and T24 (Urothelial Carcinoma) | Monotherapy (1 µmol/l) | 20% reduction in viability | [5] |
| 5637 and TCC-SUP (Urothelial Carcinoma) | Monotherapy (1 µmol/l) | No reduction in viability | [5] |
Table 2: Chemosensitization Effects of CEP-8983 in Cancer Cell Lines.
| Xenograft Model | Treatment Regimen | Outcome | Reference |
| RG2 (Glioblastoma) | This compound (136 mg/kg) + Temozolomide (68 mg/kg) | 60% inhibition of tumor growth compared to TMZ alone | [6] |
| HT29 (Colon Carcinoma) | This compound (136 mg/kg) + Irinotecan (10 mg/kg) | 80% inhibition of tumor growth compared to irinotecan alone | [6] |
| RT4 (Urothelial Carcinoma) | This compound (100-200 mg/kg/day) | Dose-dependent antitumor activity | [3] |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models.
Signaling Pathways and Experimental Workflows
PARP Inhibition and Chemosensitization Pathway
The following diagram illustrates the mechanism of action of CEP-8983 in the context of DNA damage and repair, leading to chemosensitization.
References
- 1. Facebook [cancer.gov]
- 2. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activity of this compound, a poly (ADP-ribose) polymerase inhibitor, in urothelial carcinoma correlates inversely with homologous recombination repair response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective poly(ADP-ribose) polymerase-1(2) inhibitor, CEP-8983, increases the sensitivity of chemoresistant tumor cells to temozolomide and irinotecan but does not potentiate myelotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
CEP-9722: A Technical Guide to a Dual PARP-1 and PARP-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-9722 is a small-molecule prodrug of the potent 4-methoxy-carbazole inhibitor, CEP-8983.[1] This technical guide provides a comprehensive overview of this compound, focusing on its role as a dual inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2. The document details the mechanism of action, preclinical and clinical data, and methodologies for key experimental assays. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a thorough resource for researchers, scientists, and professionals involved in the field of oncology and drug development.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to various cellular processes, most notably DNA repair.[2] PARP-1 and PARP-2 are activated by DNA strand breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on nuclear proteins.[2] This process facilitates the recruitment of DNA repair machinery.[2] Inhibition of PARP enzymatic activity has emerged as a promising therapeutic strategy in oncology, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.
This compound is an orally bioavailable prodrug that is rapidly converted in vivo to its active metabolite, CEP-8983.[1] CEP-8983 is a potent inhibitor of both PARP-1 and PARP-2.[3][4] The development of the prodrug this compound was aimed at overcoming the poor oral bioavailability of CEP-8983.[2] This guide will delve into the technical details of this compound, from its biochemical activity to its clinical evaluation.
Chemical and Physical Properties
This compound is a complex heterocyclic molecule with the following properties:
| Property | Value |
| Chemical Formula | C₂₄H₂₆N₄O₃ |
| Molecular Weight | 418.49 g/mol |
| IUPAC Name | 11-methoxy-2-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydro-1H-cyclopenta[a]pyrrolo[3,4-c]carbazole-1,3(2H)-dione |
| CAS Number | 916574-83-9 |
Mechanism of Action
Upon administration, this compound is converted to its active form, CEP-8983. CEP-8983 competitively inhibits the catalytic activity of both PARP-1 and PARP-2.[1] By binding to the NAD+ binding site of the enzymes, CEP-8983 prevents the synthesis of PAR chains, a critical step in the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.[1] The inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of cytotoxic double-strand breaks (DSBs).[1] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and subsequent cell death.
Beyond its role in synthetic lethality, PARP inhibition by CEP-8983 has also been shown to potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents like temozolomide (B1682018) and irinotecan. By hindering DNA repair, CEP-8983 enhances the efficacy of these agents, leading to increased tumor cell death.
Signaling Pathway
Preclinical Data
In Vitro Efficacy
The active metabolite of this compound, CEP-8983, has demonstrated potent inhibition of PARP-1 and PARP-2 enzymatic activity.
Table 1: In Vitro Inhibitory Activity of CEP-8983
| Target | IC₅₀ (nM) | Reference |
| PARP-1 | 20 | [2] |
| PARP-2 | 6 | [2] |
CEP-8983 has also been shown to sensitize various chemoresistant cancer cell lines to the cytotoxic effects of DNA-damaging agents.
Table 2: In Vitro Chemosensitization by CEP-8983
| Cell Line | Chemotherapeutic Agent | Effect | Reference |
| RG2 (Glioblastoma) | Temozolomide | Increased sensitivity | |
| RH18 (Rhabdomyosarcoma) | Temozolomide | Increased sensitivity | |
| NB1691 (Neuroblastoma) | Temozolomide | Increased sensitivity | |
| HT29 (Colon Carcinoma) | SN38 (active metabolite of Irinotecan) | Increased sensitivity |
Furthermore, studies have indicated that CEP-8983 can potentiate chemotherapy-induced G2-M cell cycle arrest and enhance DNA damage and apoptosis in tumor cells.
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with chemotherapy.
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| RG2 (Glioblastoma) | This compound (136 mg/kg) + Temozolomide (68 mg/kg) | 60% inhibition compared to Temozolomide alone | |
| HT29 (Colon Carcinoma) | This compound (136 mg/kg) + Irinotecan (10 mg/kg) | 80% inhibition compared to Irinotecan alone | |
| RG2 (Glioblastoma) | This compound | Stand-alone anti-tumor efficacy | |
| HT29 (Colon Carcinoma) | This compound | Stand-alone anti-tumor efficacy |
In vivo biochemical efficacy studies confirmed that this compound effectively attenuated PAR accumulation in glioma xenografts in a dose- and time-dependent manner.
Clinical Data
A Phase 1 dose-escalation study (NCT00920595) evaluated the safety, maximum tolerated dose (MTD), and pharmacokinetics/pharmacodynamics of this compound in combination with temozolomide in adult patients with advanced solid tumors.[2][5]
Table 4: Summary of Phase 1 Clinical Trial of this compound with Temozolomide
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 750 mg/day | [2][5] |
| Dose-Limiting Toxicities (at 1,000 mg/day) | Asthenia, persistent weight loss | [2][5] |
| Common Treatment-Related Adverse Events (Grade 1/2) | Nausea, vomiting, diarrhea | [2][5] |
| Grade 3 Treatment-Related Adverse Events | Asthenia, myositis, diarrhea, fatigue | [2][5] |
| Efficacy | One partial response in a melanoma patient (at 1,000 mg/day) | [2][5] |
| Pharmacodynamics | PARP inhibition confirmed in peripheral blood mononuclear cells (PBMCs) | [2][5] |
The study concluded that this compound was adequately tolerated with temozolomide, but showed limited clinical activity in the studied population.[2][5]
Experimental Protocols
PARP Inhibition Assay (Enzymatic)
Methodology:
-
Reagents: Recombinant human PARP-1 or PARP-2, activated DNA (e.g., sonicated calf thymus DNA), NAD+, CEP-8983 (or other inhibitors), and assay buffer.
-
Reaction Setup: In a microplate, combine the PARP enzyme, activated DNA, and varying concentrations of CEP-8983.
-
Initiation: Start the reaction by adding NAD+.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: The amount of PAR produced is quantified. This can be done using various methods, such as:
-
Radioisotopic Assay: Using ³²P-labeled NAD+ and measuring the incorporation of radioactivity into acid-precipitable material.
-
ELISA-based Assay: Using an antibody that specifically recognizes PAR.
-
-
Data Analysis: The percentage of inhibition at each concentration of CEP-8983 is calculated, and the IC₅₀ value is determined by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of CEP-8983, a chemotherapeutic agent, or a combination of both. Include untreated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Xenograft Tumor Model
Methodology:
-
Cell Preparation: Harvest human cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth. Measure tumor dimensions with calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).
-
Treatment: Administer the treatments according to the specified dose and schedule (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Monitoring: Measure tumor volumes and body weights of the mice regularly throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound, as a prodrug of the potent dual PARP-1 and PARP-2 inhibitor CEP-8983, has demonstrated significant preclinical activity both as a monotherapy and as a chemosensitizing agent. While the initial Phase 1 clinical trial showed modest single-agent efficacy, the compound was well-tolerated in combination with temozolomide. The data presented in this technical guide provide a comprehensive foundation for understanding the mechanism, preclinical rationale, and clinical context of this compound. Further research may explore its potential in specific patient populations with DNA repair deficiencies or in combination with other therapeutic modalities. The detailed experimental protocols included herein offer a practical resource for researchers aiming to investigate this compound or similar PARP inhibitors in their own studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. researchhub.com [researchhub.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
The Synthetic Lethality of CEP-9722: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the synthetic lethality of CEP-9722, a prodrug of the potent Poly (ADP-ribose) polymerase (PARP) inhibitor, CEP-8983. This document provides a comprehensive overview of its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.
Introduction: The Principle of Synthetic Lethality
Synthetic lethality is a concept in genetics where a combination of mutations in two or more separate genes leads to cell death, whereas a mutation in only one of those genes is compatible with cell viability. In the context of cancer therapy, this can be exploited by targeting a gene or pathway that is essential for the survival of cancer cells that already harbor a specific genetic alteration, often in a tumor suppressor gene.
This compound's therapeutic strategy is rooted in the synthetic lethal relationship between the inhibition of PARP and deficiencies in the homologous recombination (HR) pathway for DNA repair. Many cancers exhibit defects in HR pathway genes, such as BRCA1 and BRCA2, making them exquisitely sensitive to PARP inhibition.
This compound: Mechanism of Action
This compound is an orally bioavailable prodrug that is rapidly converted in vivo to its active metabolite, CEP-8983.[1][2] CEP-8983 is a potent inhibitor of two key nuclear enzymes, PARP-1 and PARP-2.[1][3]
The Role of PARP in DNA Repair:
PARP enzymes play a critical role in the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks (SSBs).[1] When an SSB occurs, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.
CEP-8983's Inhibitory Action:
CEP-8983 binds to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of PAR chains.[1] This "trapping" of PARP at the site of DNA damage has two major consequences:
-
Inhibition of SSB Repair: The recruitment of the BER machinery is stalled, leading to the accumulation of unrepaired SSBs.
-
Conversion to Double-Strand Breaks: During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).
In normal, healthy cells, these DSBs can be efficiently repaired by the high-fidelity HR pathway. However, in cancer cells with a compromised HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be properly repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HR-deficient cancer cells is the essence of this compound's synthetic lethality.
Signaling Pathway Diagram
Caption: Mechanism of this compound induced synthetic lethality.
Quantitative Data Summary
The preclinical activity of this compound and its active metabolite, CEP-8983, has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of CEP-8983
| Parameter | Value | Cell Line/System | Reference |
| PARP-1 IC50 | 20 nM | Enzyme Assay | [2][3] |
| PARP-2 IC50 | 6 nM | Enzyme Assay | [2][3] |
| Cell Viability Reduction | ~20% | RT4 (Urothelial) | [4] |
| Cell Viability Reduction | ~20% | T24 (Urothelial) | [4] |
| Cell Viability (No Reduction) | Not significant | 5637 (Urothelial) | [4] |
| Cell Viability (No Reduction) | Not significant | TCC-SUP (Urothelial) | [4] |
Table 2: In Vivo Efficacy of this compound in Urothelial Carcinoma Xenografts
| Treatment Group | Dose | Tumor Growth Inhibition | P-value | Reference |
| This compound | 100 mg/kg/day | Not significant | P=0.26 | [4] |
| This compound | 200 mg/kg/day | Significant | P=0.04 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
MTT Assay for Cell Viability
This assay was used to determine the effect of CEP-8983 on the viability of human urothelial carcinoma cell lines (RT4, T24, 5637, and TCC-SUP).
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with CEP-8983 at a concentration of 1 µmol/L or vehicle control (DMSO).
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control cells.
Western Blot for DNA Repair Proteins
Western blotting was performed to assess the levels of DNA repair proteins, such as RAD51, in urothelial carcinoma cell lines.
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against RAD51 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
COMET Assay for DNA Damage
The COMET assay was used to quantify DNA damage in RT4 and 5637 urothelial carcinoma cells.
-
Cell Preparation: A single-cell suspension was prepared and mixed with low-melting-point agarose.
-
Slide Preparation: The cell-agarose mixture was spread onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Slides were immersed in a cold lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding and Electrophoresis: Slides were placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis.
-
Staining: The slides were neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: The "comets" were visualized using a fluorescence microscope, and the extent of DNA damage was quantified by measuring the length and intensity of the comet tail relative to the head.
Flow Cytometry for Apoptosis
Flow cytometry was used to assess apoptosis in RT4 and 5637 cells.
-
Cell Staining: Cells were harvested, washed with PBS, and resuspended in a binding buffer.
-
Annexin V and Propidium Iodide Staining: Cells were stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometric Analysis: The stained cells were analyzed on a flow cytometer. Annexin V-positive, PI-negative cells were considered to be in early apoptosis, while Annexin V-positive, PI-positive cells were considered to be in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells was determined using appropriate software.
Urothelial Carcinoma Xenograft Model
The in vivo antitumor activity of this compound was evaluated in an RT4 human urothelial carcinoma xenograft model.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used.
-
Tumor Cell Implantation: 2 x 106 RT4 cells were suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a palpable size, mice were randomized into treatment groups: placebo control, this compound (100 mg/kg/day), and this compound (200 mg/kg/day). The treatment was administered orally.
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
-
Immunohistochemistry: At the end of the study, tumors were excised, fixed in formalin, and embedded in paraffin. Tumor sections were stained for markers of apoptosis (cleaved caspase-3) and angiogenesis (CD31).
Experimental Workflow Diagram
References
The Journey of a PARP Inhibitor: A Technical Guide to the Discovery and Development of CEP-9722
For Drug Development Professionals, Scientists, and Researchers
Introduction
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant class of agents, particularly for tumors with deficiencies in DNA repair mechanisms. This technical guide provides an in-depth overview of the discovery and development of CEP-9722, a prodrug of the potent PARP-1 and PARP-2 inhibitor, CEP-8983. This compound was strategically designed to overcome the limited oral bioavailability of its active metabolite, thereby enhancing its clinical potential. This document details the mechanism of action, preclinical efficacy, and clinical evaluation of this compound, presenting key data in structured tables and outlining the experimental methodologies employed in its characterization. Visualizations of the underlying biological pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's journey from laboratory to clinical investigation.
Rationale for Development: The Prodrug Approach
The active compound, CEP-8983, is a novel 4-methoxy-carbazole that demonstrates potent inhibition of both PARP-1 and PARP-2 enzymes.[1][2] Early in its development, the poor solubility and low oral bioavailability of CEP-8983 were identified as significant hurdles to its clinical advancement.[3] To address this limitation, a prodrug strategy was employed, leading to the synthesis of this compound.[3] A prodrug is an inactive or less active compound that is metabolized into its active form within the body. In the case of this compound, it is readily converted to CEP-8983 upon administration, allowing for effective systemic delivery of the active PARP inhibitor.[4]
Mechanism of Action: Targeting the DNA Damage Response
Poly(ADP-ribose) polymerases (PARP-1 and PARP-2) are critical enzymes in the cellular response to DNA damage.[5] They act as DNA damage sensors, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[5][6] This process, known as PARylation, facilitates the recruitment of other DNA repair proteins to the site of damage, primarily engaging the base excision repair (BER) pathway.[4][5]
CEP-8983, the active metabolite of this compound, exerts its therapeutic effect by inhibiting the catalytic activity of PARP-1 and PARP-2.[4] This inhibition prevents the repair of SSBs, leading to their accumulation. When a replication fork encounters an unrepaired SSB, it can collapse, resulting in the formation of a more cytotoxic double-strand break (DSB).[5] In normal, healthy cells, these DSBs can be efficiently repaired through the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.
dot
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its active metabolite, CEP-8983.
Table 1: In Vitro Potency of CEP-8983
| Target | Assay | IC50 (nM) | Reference |
| PARP-1 | Enzyme Inhibition | 20 | [1][2][3] |
| PARP-2 | Enzyme Inhibition | 6 | [1][2][3] |
| Cellular PARP Activity | NAD+ Depletion | 300 | [2] |
Table 2: Preclinical Efficacy of this compound in Combination with Chemotherapy
| Tumor Model | Chemotherapy | This compound Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| RG2 Glioblastoma Xenograft | Temozolomide (B1682018) (68 mg/kg) | 136 | 60 | [7] |
| HT29 Colon Carcinoma Xenograft | Irinotecan (10 mg/kg) | 136 | 80 | [7] |
| RT4 Urothelial Carcinoma Xenograft | Monotherapy | 200 | Significant vs. control | [8] |
Table 3: Clinical Pharmacokinetics of CEP-8983 (from Phase 1 Study of this compound)
| Parameter | Value (Mean ± SD) | Conditions | Reference |
| Cmax (ng/mL) | 607.5 ± 319.87 | Nonsmokers without medication affecting gastric pH | [5] |
| AUC0–∞ (ng·h/mL) | 4,111.0 ± 2,642.02 | Nonsmokers without medication affecting gastric pH | [5] |
| MTD of this compound with Temozolomide | 750 mg/day | 28-day cycle | [9] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used in the evaluation of this compound and CEP-8983.
PARP Enzyme Inhibition Assay
dot
Objective: To determine the direct inhibitory effect of CEP-8983 on the enzymatic activity of PARP-1 and PARP-2.
Methodology:
-
Plate Preparation: 96-well plates are coated with histones, which serve as the protein substrate for PARP.
-
Compound Incubation: Serial dilutions of CEP-8983 are added to the wells containing purified recombinant human PARP-1 or PARP-2 enzyme.
-
Reaction Initiation: The PARylation reaction is initiated by the addition of biotinylated NAD+. In the absence of an inhibitor, PARP enzymes will transfer biotinylated ADP-ribose units onto the histone substrates.
-
Detection: After incubation, the plates are washed to remove unincorporated biotinylated NAD+. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated PAR chains.
-
Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light signal is measured using a luminometer. The intensity of the signal is proportional to the amount of PARylation and thus, the activity of the PARP enzyme.
-
Data Analysis: The luminescence data is used to generate dose-response curves, from which the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.
Cellular PARP Activity Assay (NAD+ Depletion)
Objective: To assess the ability of CEP-8983 to inhibit PARP activity within a cellular context.
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured in 96-well plates and treated with various concentrations of CEP-8983.
-
Induction of DNA Damage: DNA damage is induced, typically by treatment with an agent like hydrogen peroxide (H2O2), which activates PARP.
-
Measurement of NAD+ Levels: Following the induction of DNA damage, intracellular NAD+ levels are measured. Overactivation of PARP leads to a significant depletion of the cellular NAD+ pool.
-
Data Analysis: The ability of CEP-8983 to prevent this H2O2-induced NAD+ depletion is quantified. The IC50 value represents the concentration of the compound that prevents 50% of the NAD+ depletion.
In Vivo Xenograft Studies
dot
Objective: To evaluate the anti-tumor efficacy of this compound, both as a single agent and in combination with standard-of-care chemotherapies, in a living organism.
Methodology:
-
Tumor Cell Implantation: Human cancer cells (e.g., glioblastoma, colon carcinoma) are injected subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, chemotherapy alone, this compound alone, combination of this compound and chemotherapy).
-
Drug Administration: this compound is administered, typically orally or subcutaneously, at specified doses and schedules. Chemotherapeutic agents are administered according to established protocols.
-
Efficacy Assessment: Tumor volumes are measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Clinical Development
A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of this compound in combination with temozolomide in patients with advanced solid tumors.[5][9] The study followed a standard 3+3 design, with this compound administered orally once daily.[5] The MTD of this compound in combination with temozolomide (150 mg/m²) was determined to be 750 mg/day.[9] The most common treatment-related adverse events were gastrointestinal in nature.[10] Pharmacodynamic assessments confirmed PARP inhibition in peripheral blood mononuclear cells at all dose levels.[10]
Conclusion
This compound represents a successful application of prodrug technology to enhance the clinical utility of a potent PARP inhibitor, CEP-8983. Preclinical studies have demonstrated its ability to sensitize cancer cells to chemotherapy, and early clinical data have established its safety profile and recommended dose for further investigation. The development of this compound underscores the importance of optimizing drug delivery and formulation to translate promising preclinical findings into viable therapeutic candidates for the treatment of cancer. Further clinical evaluation is warranted to fully elucidate the therapeutic potential of this agent in various oncology settings.
References
- 1. rndsystems.com [rndsystems.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caspase3 assay [assay-protocol.com]
- 8. mpbio.com [mpbio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
Investigating the Pharmacokinetics of CEP-9722: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-9722 is an orally administered prodrug of CEP-8983, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2] PARP enzymes are critical components of the cellular machinery responsible for DNA repair, particularly in the base excision repair (BER) pathway.[3][4] By inhibiting PARP, CEP-8983 is designed to potentiate the efficacy of DNA-damaging chemotherapies and exploit synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][3] This technical guide provides an in-depth overview of the pharmacokinetics of this compound, drawing from data obtained during its clinical development.
Core Mechanism of Action: PARP Inhibition
This compound is rapidly converted to its active metabolite, CEP-8983, which competitively inhibits the enzymatic activity of PARP-1 and PARP-2.[1] The IC50 values for CEP-8983 against PARP-1 and PARP-2 are 20 nM and 6 nM, respectively, demonstrating its potent inhibitory activity.[1]
Figure 1: this compound's active metabolite, CEP-8983, inhibits PARP1/2, disrupting DNA repair.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been primarily evaluated through the measurement of its active metabolite, CEP-8983, in human plasma. Clinical studies have demonstrated that systemic exposure to CEP-8983 generally increases with the dose of this compound, although high inter- and intra-patient variability has been observed.[2]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of CEP-8983 following oral administration of this compound in patients with advanced solid tumors. The data is derived from a Phase 1 dose-escalation study (NCT00920595).[1]
| Parameter | Non-smokers without medication affecting gastric pH (n=13) | Smokers and/or with medication affecting gastric pH (n=11) |
| This compound Dose Range | 150 - 1000 mg/day | 150 - 1000 mg/day |
| Cmax (ng/mL) | 607.5 ± 319.87 | 352.5 ± 380.57 |
| AUC0-∞ (ng·h/mL) | 4,111.0 ± 4,126.79 | 2,838.9 ± 5,740.57 |
| AUC0-t (ng·h/mL) | 3,138.0 ± 2,160.74 | 1,339.3 ± 2,127.07 |
| AUCτ (ng·h/mL) | 3,851.1 ± 3,578.78 | 2,304.7 ± 4,161.29 |
| Tmax (h), median (range) | 3.0 (0.5 - 10.0) | 4.0 (1.0 - 8.0) |
| Data are presented as mean ± standard deviation, except for Tmax which is median (range). | ||
| Cmax: Maximum plasma concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCτ: Area under the plasma concentration-time curve over a dosing interval; Tmax: Time to reach maximum plasma concentration. |
Experimental Protocols
Clinical Study Design (NCT00920595)
The pharmacokinetic data presented were obtained from an open-label, dose-escalation Phase 1 clinical trial.[1][2]
-
Patient Population: Adult patients with advanced solid tumors.
-
Study Design: Patients were enrolled in cohorts and received escalating doses of this compound.
-
Dosing Regimen: this compound was administered orally once daily. The starting dose was 150 mg/day and was escalated to 1,000 mg/day.[1]
-
Administration: this compound was administered in a fasted state.[1]
Figure 2: Workflow of the Phase 1 clinical trial for this compound.
Pharmacokinetic Sampling and Bioanalysis
-
Sample Collection: Blood samples for pharmacokinetic analysis were collected at pre-defined time points following the administration of this compound.
-
Sample Processing: Plasma was separated from whole blood by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: The concentration of the active metabolite, CEP-8983, in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This highly sensitive and specific technique allows for the accurate quantification of drug concentrations in a complex biological matrix like plasma.
Figure 3: General workflow for the bioanalysis of CEP-8983 in plasma using LC-MS/MS.
Discussion and Conclusion
The pharmacokinetic profile of this compound, as reflected by the systemic exposure of its active metabolite CEP-8983, demonstrates a dose-dependent increase, a characteristic desirable for predictable therapeutic effects. However, the high inter- and intra-patient variability observed in the Phase 1 study highlights a significant challenge.[2] Factors such as smoking and the concomitant use of medications that alter gastric pH have been identified as potential contributors to this variability, likely impacting the absorption and/or metabolism of this compound or CEP-8983.[1]
The maximum tolerated dose (MTD) of this compound in combination with temozolomide (B1682018) was determined to be 750 mg/day.[1] The dose-limiting toxicities were primarily non-hematological.[1]
References
- 1. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Foundational Science Behind CEP-9722's Anti-Tumor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-9722 is a novel, orally bioavailable prodrug of CEP-8983, a potent inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase 1 (PARP-1) and PARP-2.[1][2] This technical guide delves into the foundational science elucidating the anti-tumor activity of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its therapeutic potential. By targeting the DNA damage response (DDR) pathway, this compound induces synthetic lethality in cancer cells with deficiencies in homologous recombination (HR), a critical DNA repair pathway. This document provides a comprehensive overview of the core scientific principles, detailed experimental protocols, and quantitative data supporting the development of this compound as a promising anti-cancer agent.
Introduction: Targeting the DNA Damage Response with PARP Inhibition
The integrity of the genome is paramount for normal cellular function, and cells have evolved a complex network of DNA repair pathways to counteract the constant threat of DNA damage. One of the key players in this network is the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1 and PARP-2. These enzymes are activated by DNA single-strand breaks (SSBs) and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[1][2]
Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, a significant subset of tumors, particularly those with mutations in genes like BRCA1 and BRCA2, are deficient in HR. In these HR-deficient cancer cells, the inhibition of PARP creates a synthetic lethal interaction: the cells are unable to repair the accumulating DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.
This compound was developed as a prodrug of CEP-8983 to overcome the poor oral bioavailability of the active compound.[1] Upon oral administration, this compound is converted to CEP-8983, which potently inhibits both PARP-1 and PARP-2, thereby exploiting the principle of synthetic lethality to selectively target cancer cells.
Mechanism of Action of this compound
The anti-tumor activity of this compound is fundamentally driven by the PARP-inhibitory action of its active metabolite, CEP-8983. The following signaling pathway illustrates the core mechanism:
Quantitative Data from Preclinical Studies
The efficacy of this compound and its active metabolite CEP-8983 has been evaluated in a series of preclinical studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of CEP-8983
| Target | IC50 (nM) | Reference |
| PARP-1 | 20 | [1] |
| PARP-2 | 6 | [1] |
Table 2: In Vitro Cytotoxicity of CEP-8983 in Urothelial Carcinoma Cell Lines
| Cell Line | Treatment | Viability Reduction (%) | Reference |
| RT4 | 1 µmol/L CEP-8983 | 20 | [3] |
| T24 | 1 µmol/L CEP-8983 | 20 | [3] |
| 5637 | 1 µmol/L CEP-8983 | No significant reduction | [3] |
| TCC-SUP | 1 µmol/L CEP-8983 | No significant reduction | [3] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in an RT4 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition vs. Control | P-value | Reference |
| This compound | 100 mg/kg/day | Not significant | P=0.26 | [3] |
| This compound | 200 mg/kg/day | Significant | P=0.04 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
MTT Assay for Cell Viability
This assay determines the metabolic activity of cells as an indicator of viability.
Protocol:
-
Cell Seeding: Seed human urothelial carcinoma cell lines (e.g., RT4, T24, 5637, TCC-SUP) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of CEP-8983 in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions or vehicle control.
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
COMET Assay for DNA Damage
The COMET assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
References
- 1. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Activity of this compound, a poly (ADP-ribose) polymerase inhibitor, in urothelial carcinoma correlates inversely with homologous recombination repair response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CEP-9722 In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-9722 is a prodrug that is rapidly converted in vivo to its active metabolite, CEP-8983. CEP-8983 is a potent inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase 1 (PARP-1) and PARP-2.[1][2] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. By inhibiting PARP, CEP-8983 prevents the repair of these breaks, leading to the accumulation of DNA damage. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 or BRCA2, this accumulation of damage can lead to cell death through a process known as synthetic lethality.[3] this compound has been investigated as a potential anti-cancer agent, both as a monotherapy and in combination with DNA-damaging chemotherapies like temozolomide (B1682018) and irinotecan (B1672180), to enhance their cytotoxic effects.[1][2][4]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on the viability of cancer cell lines using two common methodologies: the MTT colorimetric assay and the CellTiter-Glo® luminescent assay.
Mechanism of Action
This compound, through its active form CEP-8983, targets the DNA damage response pathway.
Data Presentation
The following table summarizes the enzymatic and cellular inhibitory concentrations of CEP-8983, the active metabolite of this compound.
| Target | Assay Type | Cell Line | IC50 | Reference |
| PARP-1 | Enzymatic | - | 20 nM | [2] |
| PARP-2 | Enzymatic | - | 6 nM | [2] |
| NAD+ Depletion | Cellular | - | 300 nM | [1] |
| Cell Viability | MTT | RT4 (Urothelial) | ~20% reduction at 1 µM | [5] |
| Cell Viability | MTT | T24 (Urothelial) | ~20% reduction at 1 µM | [5] |
| Cell Viability | MTT | 5637 (Urothelial) | No significant reduction | [5] |
| Cell Viability | MTT | TCC-SUP (Urothelial) | No significant reduction | [5] |
Experimental Workflow for In Vitro Cell Viability Assay
A generalized workflow for determining the effect of this compound on cancer cell viability is outlined below.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or CEP-8983 (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound/CEP-8983 in complete culture medium. It is recommended to prepare these at 2x the final desired concentration.
-
Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions.
-
Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration) and medium-only blanks.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan.[6]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or CEP-8983 (dissolved in DMSO)
-
Opaque-walled 96-well plates (to prevent luminescence signal cross-talk)
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the buffer into the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.
-
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled 96-well plates.
-
-
Assay Procedure:
-
After the treatment period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7][8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[8]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7][8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence value from the medium-only wells from all other readings.
-
Normalization: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control wells (which represents 100% viability).
-
Percent Viability = (Corrected Reading of Treated Cells / Corrected Reading of Vehicle Control) x 100
-
-
IC50 Determination: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Conclusion
The provided protocols for the MTT and CellTiter-Glo® assays offer robust and reliable methods for evaluating the in vitro cytotoxic effects of the PARP inhibitor this compound. The choice between the assays may depend on the specific cell line, experimental goals, and available equipment. The CellTiter-Glo® assay is generally more sensitive and has a simpler workflow, making it well-suited for high-throughput screening. Careful optimization of cell seeding density and incubation times is crucial for obtaining accurate and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. The selective poly(ADP-ribose) polymerase-1(2) inhibitor, CEP-8983, increases the sensitivity of chemoresistant tumor cells to temozolomide and irinotecan but does not potentiate myelotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of this compound, a poly (ADP-ribose) polymerase inhibitor, in urothelial carcinoma correlates inversely with homologous recombination repair response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. OUH - Protocols [ous-research.no]
- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
Application Notes and Protocols: Utilizing CEP-9722 in Combination with Temozolomide in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-9722 is a prodrug of CEP-8983, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA repair.[1] Temozolomide (B1682018) (TMZ) is an alkylating agent that induces DNA damage and is a standard-of-care chemotherapy for glioblastoma. The combination of a PARP inhibitor like this compound with temozolomide is a promising therapeutic strategy. By inhibiting PARP-mediated DNA repair, this compound can potentiate the cytotoxic effects of temozolomide, particularly in cancer cells with deficiencies in other DNA repair pathways.[1][2] These application notes provide detailed protocols for studying the effects of this drug combination in vitro, focusing on cell viability, apoptosis, and the underlying signaling pathways.
Mechanism of Action: A Synergistic Approach
Temozolomide methylates DNA, creating lesions that are recognized by the base excision repair (BER) pathway, a process in which PARP1 plays a crucial role. When PARP is inhibited by CEP-8983 (the active metabolite of this compound), these DNA single-strand breaks are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks during DNA replication. This accumulation of DNA damage overwhelms the cell's repair capacity, leading to cell cycle arrest and apoptosis. This synergistic interaction enhances the anti-tumor activity of temozolomide.
Data Presentation
Table 1: IC50 Values of Temozolomide in Glioblastoma Cell Lines
| Cell Line | MGMT Status | Temozolomide IC50 (µM) - 72h exposure | Reference |
| U87MG | Methylated (Sensitive) | ~230 | [3] |
| U251 | Methylated (Sensitive) | ~177 | [3] |
| T98G | Unmethylated (Resistant) | ~438 | [3] |
Table 2: Representative Data for PARP Inhibitor (Olaparib) in Combination with Temozolomide in Glioblastoma Cell Lines
| Cell Line | Treatment | Cell Viability (% of Control) | Apoptosis (% of Cells) |
| U87MG | Control | 100 | <5 |
| Olaparib (10 µM) | ~90 | ~5 | |
| Temozolomide (100 µM) | ~60 | ~15 | |
| Olaparib (10 µM) + Temozolomide (100 µM) | ~30 | ~40 | |
| T98G | Control | 100 | <5 |
| Olaparib (10 µM) | ~95 | <5 | |
| Temozolomide (400 µM) | ~70 | ~10 | |
| Olaparib (10 µM) + Temozolomide (400 µM) | ~45 | ~25 |
This data is illustrative and compiled from typical results seen in studies of PARP inhibitor and temozolomide combinations.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and temozolomide, alone and in combination.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Temozolomide (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and temozolomide in culture medium.
-
For combination studies, prepare a matrix of concentrations. A fixed concentration of this compound with varying concentrations of temozolomide is a common approach.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle controls (medium with the highest concentration of DMSO used).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Treated and control cells from 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells in 6-well plates as described for the cell viability assay.
-
After the desired incubation period (e.g., 48-72 hours), collect both the floating and adherent cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
Western Blot for DNA Damage Markers (γH2AX and Cleaved PARP)
This protocol detects the induction of DNA double-strand breaks (γH2AX) and a marker of apoptosis (cleaved PARP).
Materials:
-
Treated and control cells from 6-well or 10 cm plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Rabbit anti-cleaved PARP (Asp214)
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells as desired.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The appearance of a band for γH2AX and the 89 kDa cleaved PARP fragment, along with a decrease in full-length PARP, indicates DNA damage and apoptosis.
-
References
- 1. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective poly(ADP-ribose) polymerase-1(2) inhibitor, CEP-8983, increases the sensitivity of chemoresistant tumor cells to temozolomide and irinotecan but does not potentiate myelotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of temozolomide on apoptosis induction of cinnamaldehyde in human glioblastoma multiforme T98G cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CEP-9722 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of CEP-9722, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, in various xenograft models. The included protocols are designed to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound as a monotherapy or in combination with other anti-cancer agents.
Introduction
This compound is the orally available prodrug of CEP-8983, a small molecule inhibitor of PARP-1 and PARP-2.[1] PARP enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of highly toxic double-strand breaks (DSBs). In tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[1] this compound has been investigated in preclinical xenograft models and clinical trials for its potential to enhance the efficacy of DNA-damaging agents and as a standalone therapy in tumors with HR deficiencies.[1][3][4]
Data Presentation
The following tables summarize the quantitative data from preclinical in vivo xenograft studies involving this compound.
Table 1: this compound Monotherapy in Xenograft Models
| Tumor Type | Cell Line | Animal Model | This compound Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Urothelial Carcinoma | RT4 | Nude Mice | 100 mg/kg/day | Oral Gavage | Once daily, 5 days/week for 4 weeks | Not significantly better than control | [3][5][6] |
| Urothelial Carcinoma | RT4 | Nude Mice | 200 mg/kg/day | Oral Gavage | Once daily, 5 days/week for 4 weeks | Dose-dependent antitumor activity (P=0.04 vs. control) | [3][5][6] |
Table 2: this compound in Combination Therapy in Xenograft Models
| Tumor Type | Cell Line | Animal Model | Combination Agent(s) | This compound Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Glioblastoma (chemoresistant) | RG2 | Nude Mice | Temozolomide (B1682018) (68 mg/kg, p.o.) | 136 mg/kg/dose | Subcutaneous | Once daily for 5 days | Significantly inhibited tumor growth by 60% compared to temozolomide alone. | [4][7] |
| Colon Carcinoma (chemoresistant) | HT29 | Nude Mice | Irinotecan (B1672180) (10 mg/kg) | 136 mg/kg/dose | Subcutaneous | Once daily for 5 days | Significantly inhibited tumor growth by 80% compared to irinotecan alone. | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound Monotherapy in a Subcutaneous Urothelial Carcinoma Xenograft Model
1. Cell Culture and Animal Model:
- Culture RT4 human urothelial carcinoma cells in appropriate media until they reach the desired confluence for implantation.
- Utilize female athymic nude mice, 6-8 weeks of age.
2. Tumor Implantation:
- Harvest and resuspend RT4 cells in a suitable sterile medium (e.g., PBS or serum-free medium) at a concentration of 5 x 10^6 cells per 100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
- Monitor the mice for tumor growth.
3. Treatment Protocol:
- Once tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
- This compound Formulation (Oral): While the specific vehicle used in the primary literature is not detailed, a common practice is to formulate compounds for oral gavage in a vehicle such as 0.5% methylcellulose (B11928114) or a solution of 0.5% carboxymethylcellulose (CMC) in water. A preliminary vehicle safety study is recommended.
- Administer this compound orally at doses of 100 mg/kg and 200 mg/kg, once daily, five days a week, for four consecutive weeks.
- The control group should receive the vehicle alone following the same schedule.
4. Tumor Measurement and Data Analysis:
- Measure tumor dimensions (length and width) with calipers two to three times per week.
- Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
- Monitor animal body weight and overall health throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis and angiogenesis markers).
- Statistically analyze the tumor growth data using appropriate methods, such as a t-test or ANOVA, to compare the treatment groups to the control group. A p-value of <0.05 is typically considered statistically significant.
Protocol 2: Evaluation of this compound in Combination with Chemotherapy in a Subcutaneous Glioblastoma Xenograft Model
1. Cell Culture and Animal Model:
- Culture RG2 rat glioblastoma cells in appropriate media.
- Utilize female athymic nude mice, 6-8 weeks of age.
2. Tumor Implantation:
- Prepare a cell suspension of RG2 cells and subcutaneously inject them into the flank of each mouse.
- Allow tumors to grow to a mean volume of 260-290 mm³.
3. Treatment Protocol:
- Randomize mice into the following groups: Vehicle control, Temozolomide alone, this compound alone, and Temozolomide + this compound.
- Temozolomide Formulation (Oral): Prepare Temozolomide for oral administration at a dose of 68 mg/kg.
- This compound Formulation (Subcutaneous): While the specific vehicle is not detailed in the provided literature, a common approach for subcutaneous injection involves dissolving the compound in a biocompatible solvent like DMSO and then diluting it with saline or polyethylene (B3416737) glycol (PEG). A tolerability study for the chosen vehicle is essential.
- Administer Temozolomide orally once daily for 5 days.
- Administer this compound subcutaneously at a dose of 136 mg/kg once daily for 5 days. The timing of administration relative to the chemotherapeutic agent may be critical and should be optimized (e.g., this compound administered 1 hour before or after Temozolomide).[7]
4. Tumor Measurement and Data Analysis:
- Monitor tumor volume and animal well-being as described in Protocol 1.
- Analyze the data to determine if the combination therapy results in a statistically significant reduction in tumor growth compared to each monotherapy and the vehicle control.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a PARP inhibitor leading to synthetic lethality.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo xenograft studies with this compound.
References
- 1. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.math.duke.edu [sites.math.duke.edu]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of this compound, a poly (ADP-ribose) polymerase inhibitor, in urothelial carcinoma correlates inversely with homologous recombination repair response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the Perspective on PARP1 and Its Inhibitors in Cancer Therapy: From DNA Damage Repair to Immunomodulation [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of PARP Inhibition by CEP-9722
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-9722 is a prodrug of CEP-8983, a potent inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase 1 (PARP-1) and PARP-2.[1][2][3] PARP enzymes are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[2] Inhibition of PARP activity by CEP-8983 prevents the repair of DNA damage, leading to the accumulation of DNA lesions, genomic instability, and ultimately, apoptosis.[2] This mechanism of action makes PARP inhibitors like this compound promising therapeutic agents, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
Western blotting is a fundamental technique to assess the pharmacodynamic effects of PARP inhibitors by monitoring key biomarkers of DNA damage and apoptosis. This application note provides detailed protocols for the Western blot analysis of full-length PARP, cleaved PARP (a hallmark of apoptosis), and gamma-H2AX (γ-H2AX, a marker of DNA double-strand breaks), following treatment with this compound.
Mechanism of Action and Signaling Pathway
This compound is converted to its active metabolite, CEP-8983, which competitively inhibits the catalytic activity of PARP-1 and PARP-2.[1][3] In the presence of DNA damage, PARP-1 normally binds to single-strand breaks and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage. By inhibiting PARP, CEP-8983 prevents this recruitment, leading to the persistence of DNA single-strand breaks. During DNA replication, these unresolved single-strand breaks are converted into more cytotoxic double-strand breaks. The accumulation of DNA damage triggers cell cycle arrest and activates apoptotic pathways, leading to the cleavage of PARP by caspases and cell death.
Quantitative Data Summary
The active metabolite of this compound, CEP-8983, has been shown to be a potent inhibitor of PARP-1 and PARP-2. The following table summarizes the in vitro potency and observed effects of CEP-8983 in combination with other agents.
| Parameter | Value | Cell Line/System | Reference |
| CEP-8983 IC50 (PARP-1) | 20 nM | Enzyme Assay | [3] |
| CEP-8983 IC50 (PARP-2) | 6 nM | Enzyme Assay | [3] |
| Increase in Caspase-3 Activity | ~2-fold increase with SN38 + CEP-8983 vs. SN38 alone | HT29 colon carcinoma | [1] |
| Increase in Apoptosis | 4- to 5-fold increase with Temozolomide (B1682018) + CEP-8983 vs. Temozolomide alone | RH18 rhabdomyosarcoma | [1] |
Experimental Protocols
Experimental Workflow for Western Blot Analysis
The general workflow for assessing PARP inhibition by this compound using Western blotting involves several key steps, from cell culture and treatment to data analysis.
Detailed Protocol: Western Blot for PARP, Cleaved PARP, and γ-H2AX
This protocol provides a comprehensive method for the detection of total PARP, cleaved PARP, and γ-H2AX in cell lysates following treatment with this compound.
1. Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., those with known DNA repair deficiencies).
-
This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford reagent.
-
SDS-PAGE Gels: 4-15% gradient gels are recommended to resolve both full-length and cleaved PARP.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-total PARP antibody.
-
Rabbit anti-cleaved PARP (Asp214) antibody.[4]
-
Rabbit or Mouse anti-phospho-Histone H2A.X (Ser139) (γ-H2AX) antibody.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
2. Cell Culture and Treatment
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis/DNA damage if desired (e.g., etoposide (B1684455) or staurosporine).
3. Preparation of Cell Lysates
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
5. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Data Analysis
-
Add ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands (cleaved PARP, γ-H2AX) to the loading control.
-
Calculate the fold change in protein levels relative to the vehicle-treated control.
Expected Results
Upon successful Western blot analysis, treatment with this compound is expected to result in:
-
A decrease in the band intensity of full-length PARP (approximately 116 kDa).
-
An increase in the band intensity of cleaved PARP (approximately 89 kDa fragment).[4]
-
An increase in the band intensity of γ-H2AX (approximately 17 kDa).
These changes should be dose- and time-dependent. The quantification of these bands will provide a reliable measure of the cellular response to PARP inhibition by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Application Note: Measuring Apoptosis by Flow Cytometry Following CEP-9722 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
CEP-9722 is a prodrug of CEP-8983, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2] PARP enzymes are critical for the repair of DNA single-strand breaks.[3][4] By inhibiting PARP, this compound prevents the repair of damaged DNA, leading to an accumulation of DNA strand breaks, genomic instability, and ultimately, apoptosis.[1] This mechanism of action makes PARP inhibitors like this compound promising therapeutic agents, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][5]
This application note provides a detailed protocol for quantifying apoptosis induced by this compound in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: this compound Induced Apoptosis
This compound, through its active metabolite CEP-8983, binds to PARP-1 and PARP-2, inhibiting their enzymatic activity.[1][6] This inhibition prevents the recruitment of DNA repair proteins to sites of DNA damage. Unrepaired single-strand breaks can escalate to more lethal double-strand breaks during DNA replication.[5] The accumulation of extensive DNA damage triggers the intrinsic apoptotic pathway, leading to programmed cell death.
References
- 1. Facebook [cancer.gov]
- 2. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors | springermedizin.de [springermedizin.de]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Assessing DNA Damage using the COMET Assay with CEP-9722
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Comet assay to assess DNA damage induced by the PARP inhibitor CEP-9722. This compound is a prodrug that is converted to its active metabolite, CEP-8983, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2.[1][2] By inhibiting PARP, this compound prevents the repair of DNA single-strand breaks (SSBs), which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately resulting in apoptosis.[3][4] The Comet assay, or single-cell gel electrophoresis, is a sensitive and reliable method for detecting DNA strand breaks at the individual cell level.[5][6]
Data Presentation
The following tables summarize representative quantitative data from a study assessing DNA damage in urothelial carcinoma cell lines treated with this compound's active metabolite, CEP-8983. The data is presented as the mean Olive Tail Moment, a common metric in Comet assays that accounts for both the length and intensity of the comet tail. An increase in the Olive Tail Moment is indicative of increased DNA damage.
Table 1: DNA Damage in Urothelial Carcinoma Cell Lines Treated with CEP-8983 (1 µmol/L)
| Cell Line | Treatment | Mean Olive Tail Moment (Arbitrary Units) | Fold Increase in DNA Damage vs. Control |
| RT4 | Control (DMSO) | 5.2 ± 0.8 | - |
| RT4 | CEP-8983 (1 µmol/L) | 28.7 ± 3.1 | 5.5 |
| 5637 | Control (DMSO) | 4.8 ± 0.6 | - |
| 5637 | CEP-8983 (1 µmol/L) | 12.1 ± 1.5 | 2.5 |
Data are representative and based on findings where RT4 cells showed greater DNA damage compared with 5637 cells.[1]
Table 2: Potentiation of Cisplatin-Induced DNA Damage by CEP-8983 in RT4 Cells
| Treatment | Mean Olive Tail Moment (Arbitrary Units) | Fold Increase in DNA Damage vs. Control |
| Control (DMSO) | 5.3 ± 0.7 | - |
| Cisplatin (5 µM) | 18.9 ± 2.2 | 3.6 |
| CEP-8983 (1 µmol/L) | 28.5 ± 2.9 | 5.4 |
| Cisplatin (5 µM) + CEP-8983 (1 µmol/L) | 55.4 ± 4.8 | 10.5 |
This table illustrates the synergistic effect of combining a PARP inhibitor with a DNA-damaging agent, as supported by the literature.[1]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for the Alkaline Comet Assay.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding : Plate the desired cells (e.g., urothelial carcinoma cell lines RT4 or 5637) in appropriate culture vessels and allow them to adhere and grow to approximately 70-80% confluency.
-
Drug Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in pre-warmed complete culture medium.
-
Treatment : Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control (DMSO).
-
Incubation : Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
II. Alkaline Comet Assay Protocol
This protocol is designed to detect single-strand breaks, double-strand breaks, and alkali-labile sites.[5][7]
A. Reagents and Buffers
-
Lysis Solution : 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10. Add 1% Triton X-100 fresh before use. Chill to 4°C.
-
Alkaline Electrophoresis Buffer : 300 mM NaOH, 1 mM EDTA, pH >13. Prepare fresh and chill to 4°C.
-
Neutralization Buffer : 0.4 M Tris-HCl, pH 7.5.
-
Low Melting Point (LMP) Agarose : 1% (w/v) in PBS.
-
Normal Melting Point (NMP) Agarose : 1% (w/v) in PBS.
-
Phosphate Buffered Saline (PBS) : Ca2+ and Mg2+ free.
-
DNA Staining Solution : e.g., SYBR® Green I (1:10,000 dilution in TE buffer).
B. Procedure
-
Slide Preparation : Pre-coat microscope slides with a layer of 1% NMP agarose and allow it to solidify.
-
Cell Harvesting : After treatment, gently harvest the cells using trypsinization. Neutralize the trypsin with complete medium and centrifuge the cells at a low speed (e.g., 200 x g for 5 minutes).
-
Cell Suspension : Discard the supernatant and resuspend the cell pellet in ice-cold PBS to a concentration of approximately 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose : Mix the cell suspension with 1% LMP agarose (at 37°C) at a 1:10 (v/v) ratio. Immediately pipette 75 µL of this mixture onto the pre-coated slides and cover with a coverslip.
-
Solidification : Place the slides on a cold flat surface for 10-15 minutes to allow the agarose to solidify.
-
Lysis : Gently remove the coverslips and immerse the slides in ice-cold Lysis Solution for at least 1 hour at 4°C in the dark.
-
DNA Unwinding : Carefully remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are submerged. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis : Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes at 4°C.
-
Neutralization : Gently remove the slides from the electrophoresis tank and immerse them in Neutralization Buffer for 5 minutes. Repeat this step twice more with fresh buffer.
-
Staining : Stain the slides with a fluorescent DNA dye (e.g., SYBR® Green I) for 5-10 minutes in the dark.
-
Visualization and Analysis : Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized Comet assay software to determine parameters such as Olive Tail Moment, percentage of DNA in the tail, and tail length.[8][9] Score at least 50-100 comets per slide.
III. Neutral Comet Assay Protocol
This protocol is specifically for the detection of double-strand DNA breaks.[5][7]
A. Reagents and Buffers
-
Lysis Solution : Same as the alkaline protocol.
-
Neutral Electrophoresis Buffer : 1x TBE Buffer (90 mM Tris-borate, 2 mM EDTA, pH 8.4).
-
Other reagents are the same as in the alkaline protocol.
B. Procedure
-
Steps 1-6 : Follow the same procedure as the Alkaline Comet Assay protocol for slide preparation, cell harvesting, embedding, and lysis.
-
Washing : After lysis, gently immerse the slides in 1x Neutral Electrophoresis Buffer for 5 minutes. Repeat this wash step twice.
-
Electrophoresis : Place the slides in a horizontal electrophoresis tank filled with cold 1x Neutral Electrophoresis Buffer. Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes at 4°C.
-
Neutralization and Staining : Follow steps 9 and 10 of the Alkaline Comet Assay protocol.
-
Visualization and Analysis : Follow step 11 of the Alkaline Comet Assay protocol.
Conclusion
The Comet assay is a powerful and versatile tool for quantifying DNA damage induced by therapeutic agents like this compound. By inhibiting PARP-mediated DNA repair, this compound leads to an accumulation of DNA strand breaks, which can be effectively measured using either the alkaline or neutral Comet assay. These protocols provide a robust framework for researchers to assess the genotoxic effects of this compound and other PARP inhibitors, aiding in the development of more effective cancer therapies.
References
- 1. Activity of this compound, a poly (ADP-ribose) polymerase inhibitor, in urothelial carcinoma correlates inversely with homologous recombination repair response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting DNA repair pathways for cancer treatment: what's new? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective poly(ADP-ribose) polymerase-1(2) inhibitor, CEP-8983, increases the sensitivity of chemoresistant tumor cells to temozolomide and irinotecan but does not potentiate myelotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]
- 8. Tail profile: a more accurate system for analyzing DNA damage using the Comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for CEP-9722 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-9722 is a prodrug of CEP-8983, a potent, orally available inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] PARP enzymes are critical components of the cellular machinery responsible for DNA repair. By inhibiting these enzymes, this compound disrupts the repair of single-strand DNA breaks. This disruption leads to the accumulation of DNA damage, genomic instability, and ultimately, apoptosis (programmed cell death).[2][4] This mechanism of action, often referred to as "synthetic lethality," is particularly effective in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, enabling researchers to effectively investigate its therapeutic potential.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its active metabolite, CEP-8983.
| Parameter | Value | Species/System | Reference |
| CEP-8983 IC50 (PARP-1) | 20 nM | Enzyme Assay | [1][3] |
| CEP-8983 IC50 (PARP-2) | 6 nM | Enzyme Assay | [1][3] |
| Molecular Weight | 418.49 g/mol | - | [1] |
| Appearance | Solid | - | [4] |
Signaling Pathway
This compound, through its active form CEP-8983, inhibits PARP-1 and PARP-2, which are key enzymes in the base excision repair (BER) pathway. This inhibition prevents the repair of DNA single-strand breaks (SSBs), leading to their conversion into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair (e.g., BRCA-mutated cancers), these DSBs cannot be accurately repaired, resulting in cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Reagent Preparation and Storage
1. This compound Powder:
-
Storage: Store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
-
Appearance: Typically a solid at room temperature.[4]
2. This compound Stock Solution (10 mM):
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is recommended for preparing stock solutions.
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW: 418.49 g/mol ), add 238.95 µL of DMSO.
-
To aid dissolution, you can warm the solution briefly to 37°C and vortex or sonicate for a few minutes.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Experimental Workflow: Cell Viability Assay (e.g., MTT Assay)
The following workflow outlines a typical experiment to determine the effect of this compound on the viability of a cancer cell line.
Caption: Workflow for a cell viability assay with this compound.
Detailed Protocol: Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation:
-
On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
It is recommended to test a range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at 37°C (or overnight at room temperature) with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Conclusion
These application notes provide a framework for the successful preparation and use of this compound in cell culture experiments. By understanding its mechanism of action and following these detailed protocols, researchers can effectively evaluate the anti-cancer properties of this promising PARP inhibitor. It is always recommended to perform pilot experiments to optimize conditions for specific cell lines and experimental setups.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying CEP-9722 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of CEP-9722, a prodrug of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, CEP-8983. The protocols detailed below are based on established preclinical studies and are intended to assist in the design and execution of in vivo experiments to assess the therapeutic potential of this compound, both as a monotherapy and in combination with DNA-damaging agents.
Introduction to this compound
This compound is an orally bioavailable prodrug that rapidly converts to its active metabolite, CEP-8983.[1] CEP-8983 is a potent inhibitor of PARP-1 and PARP-2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] By inhibiting PARP, this compound prevents the repair of SSBs, which can then lead to the formation of double-strand breaks (DSBs) during DNA replication.[3][4] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[3][4] Furthermore, this compound can potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents like temozolomide (B1682018) and irinotecan (B1672180).[2]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The primary mechanism of action of this compound is the inhibition of PARP enzymes, which play a critical role in DNA repair. When DNA damage occurs, PARP is recruited to the site of injury and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the damaged site to facilitate repair. CEP-8983, the active form of this compound, binds to the catalytic domain of PARP, preventing the synthesis of PAR and thereby inhibiting the DNA repair process. This "trapping" of PARP on DNA can also contribute to cytotoxicity. In tumors with defective homologous recombination, the inhibition of PARP-mediated repair of single-strand breaks leads to an accumulation of double-strand breaks during replication, which cannot be repaired, ultimately resulting in cell death.
Caption: Signaling pathway of this compound's mechanism of action.
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Human tumor xenograft models in immunodeficient mice are the most commonly used and are suitable for assessing the direct anti-tumor activity of this compound.
| Cancer Type | Recommended Cell Line | Mouse Strain | Key Characteristics |
| Urothelial Carcinoma | RT4 | Athymic Nude (nu/nu) | Represents non-muscle invasive bladder cancer. |
| Glioblastoma | RG2 | Athymic Nude (nu/nu) or SCID | Aggressive, infiltrative growth characteristic of glioblastoma. |
| Colon Carcinoma | HT-29 | Athymic Nude (nu/nu) | Forms moderately differentiated tumors. |
Efficacy Data Summary
The following tables summarize the in vivo efficacy of this compound from key preclinical studies.
Table 1: this compound Monotherapy in Urothelial Carcinoma Xenografts [5]
| Cell Line | Mouse Strain | This compound Dose (mg/kg/day) | Treatment Duration | Outcome |
| RT4 | Not Specified | 100 | Not Specified | Not statistically significant vs. control |
| RT4 | Not Specified | 200 | Not Specified | Statistically significant tumor growth inhibition (P=0.04) vs. control |
Table 2: this compound in Combination with Chemotherapy
| Cancer Type | Cell Line | Mouse Strain | This compound Dose (mg/kg) | Chemotherapy | Outcome | Reference |
| Glioblastoma | RG2 | Not Specified | 136 | Temozolomide (68 mg/kg) | 60% tumor growth inhibition vs. temozolomide alone | [6] |
| Colon Carcinoma | HT-29 | Not Specified | 136 | Irinotecan (10 mg/kg) | 80% tumor growth inhibition vs. irinotecan alone | [6] |
Experimental Protocols
The following are detailed protocols for establishing and evaluating xenograft models to test the efficacy of this compound.
Protocol 1: Urothelial Carcinoma Xenograft Model
Objective: To establish a subcutaneous xenograft model of urothelial carcinoma to evaluate the anti-tumor activity of this compound.
Materials:
-
RT4 human urothelial carcinoma cell line
-
Athymic nude mice (female, 6-8 weeks old)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
This compound
-
Vehicle control (e.g., sterile water or as recommended by the supplier)
-
Calipers for tumor measurement
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture RT4 cells according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash the harvested cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin tumor measurements when tumors become palpable. Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration:
-
This compound Group: Administer this compound orally at the desired dose (e.g., 100 or 200 mg/kg/day).
-
Control Group: Administer the vehicle control using the same route and schedule.
-
-
Efficacy Assessment: Continue tumor measurements throughout the treatment period. Monitor animal weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured. A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., for apoptosis markers like cleaved caspase-3 and angiogenesis markers like CD31).[5]
Protocol 2: Glioblastoma and Colon Carcinoma Xenograft Models
Objective: To evaluate the efficacy of this compound in combination with standard-of-care chemotherapy in glioblastoma and colon carcinoma xenograft models.
Materials:
-
RG2 (glioblastoma) or HT-29 (colon carcinoma) cell lines
-
Athymic nude or SCID mice (female, 6-8 weeks old)
-
Appropriate cell culture medium
-
This compound
-
Temozolomide (for RG2 model) or Irinotecan (for HT-29 model)
-
Vehicle controls
-
Standard xenograft establishment and monitoring equipment
Procedure:
-
Xenograft Establishment: Follow steps 1-4 from Protocol 1, using the appropriate cell line (RG2 or HT-29).
-
Treatment Groups: When tumors reach the desired size, randomize mice into the following groups:
-
Vehicle Control
-
This compound alone
-
Chemotherapy alone (Temozolomide or Irinotecan)
-
This compound + Chemotherapy
-
-
Drug Administration:
-
Administer this compound orally.
-
Administer Temozolomide or Irinotecan via the appropriate route (e.g., oral or intraperitoneal injection) and schedule based on established protocols. When combining treatments, consider the timing of administration to maximize potential synergy.
-
-
Efficacy and Endpoint Analysis: Follow steps 7 and 8 from Protocol 1.
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo efficacy studies.
Concluding Remarks
The protocols and data presented in these application notes provide a solid foundation for researchers investigating the preclinical efficacy of this compound. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable results. Further optimization of these protocols may be necessary depending on the specific research questions and the characteristics of the cancer models being used. It is recommended to consult the original research articles for more specific details on their experimental procedures.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of this compound, a poly (ADP-ribose) polymerase inhibitor, in urothelial carcinoma correlates inversely with homologous recombination repair response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An orthotopic xenograft model for high-risk non-muscle invasive bladder cancer in mice: influence of mouse strain, tumor cell count, dwell time and bladder pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of CEP-9722 in Urothelial Carcinoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the preclinical evaluation of CEP-9722, a poly (ADP-ribose) polymerase (PARP) inhibitor, in the context of urothelial carcinoma. This compound is a prodrug that is converted to its active metabolite, CEP-8983, which inhibits both PARP-1 and PARP-2.[1] These enzymes are critical for the repair of DNA single-strand breaks.[1] Inhibiting PARP in cancer cells with existing DNA repair defects, a concept known as synthetic lethality, can lead to tumor cell death.[2] The following sections detail the in vitro and in vivo studies, presenting quantitative data, experimental protocols, and key signaling pathways.
Quantitative Data Summary
The preclinical activity of this compound and its active metabolite, CEP-8983, has been evaluated in various urothelial carcinoma cell lines and in vivo models. The key quantitative findings from these studies are summarized below.
In Vitro Efficacy of CEP-8983
The cytotoxic effects of CEP-8983 were assessed across a panel of human urothelial carcinoma cell lines. The activity of PARP inhibitors often correlates with the homologous recombination repair (HRR) capacity of the cancer cells. A reduced HRR capacity, sometimes indicated by lower levels of RAD51, can predict higher sensitivity to PARP inhibition.
Table 1: In Vitro Response of Urothelial Carcinoma Cell Lines
| Cell Line | Key Characteristics | Finding with CEP-8983/CEP-9722 | Reference |
| RT4 | Low-grade, papillary | Showed greater DNA damage compared to 5637 cells. Least RAD51 foci formation 8 hours post-radiation. | [2] |
| 5637 | High-grade, invasive | Robustly induced RAD51 foci, suggesting competent HRR. | [2] |
| T24 | High-grade, invasive | Showed the least RAD51 foci formation 8 hours post-radiation, similar to RT4. | [2] |
| TCC-SUP | High-grade, invasive | Robustly induced RAD51 foci, suggesting competent HRR. | [2] |
In Vivo Antitumor Activity of this compound
The in vivo efficacy of this compound was evaluated in a xenograft model using the RT4 urothelial carcinoma cell line, which demonstrated a deficient HRR response in vitro.
Table 2: In Vivo Efficacy of this compound in RT4 Xenograft Model
| Treatment Group | Dosage | Outcome | P-value |
| Control | Vehicle | - | - |
| This compound | 100 mg/kg daily | No significant antitumor activity compared to control. | P = 0.26 |
| This compound | 200 mg/kg daily | Significant dose-dependent antitumor activity compared to control. | P = 0.04 |
Immunohistochemistry of the RT4 xenografts showed a significant increase in cleaved caspase-3 (a marker of apoptosis) and a decrease in CD31 (a marker of angiogenesis) at both the 100 mg/kg and 200 mg/kg doses (P<0.05).[2]
Signaling and Experimental Diagrams
To visually represent the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
References
Application Notes and Protocols for a Phase 1 Clinical Trial of CEP-9722 in Solid Tumors
These application notes provide a comprehensive overview of the design, protocols, and data interpretation for a Phase 1 clinical trial of CEP-9722, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, administered as a monotherapy to patients with advanced solid tumors.
Introduction
This compound is the orally bioavailable prodrug of CEP-8983, a small molecule inhibitor of PARP-1 and PARP-2.[1] PARP enzymes are critical components of the DNA damage response pathway, particularly in the repair of single-strand breaks. By inhibiting PARP, this compound is designed to potentiate the effects of DNA-damaging agents and to induce synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This document outlines the design and key experimental protocols for a Phase 1, open-label, dose-escalation study to determine the safety, maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) of this compound as a single agent in patients with advanced solid tumors.
Mechanism of Action: PARP Inhibition
This compound, through its active metabolite CEP-8983, binds to and inhibits the activity of PARP-1 and PARP-2. This inhibition prevents the recruitment of DNA repair proteins to sites of DNA damage, leading to the accumulation of single-strand breaks. During DNA replication, these unresolved single-strand breaks are converted into cytotoxic double-strand breaks. In tumor cells with compromised homologous recombination repair pathways, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.
Clinical Trial Design
This is a Phase 1, open-label, multicenter, dose-escalation study of this compound administered as a monotherapy to patients with advanced solid tumors.
Study Objectives
-
Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of this compound monotherapy.
-
Secondary Objectives:
-
To characterize the safety and tolerability profile of this compound.
-
To determine the pharmacokinetic (PK) profile of the active metabolite, CEP-8983.
-
To assess the pharmacodynamic (PD) effect of this compound by measuring PARP inhibition in peripheral blood mononuclear cells (PBMCs).
-
To document any preliminary evidence of anti-tumor activity.
-
Patient Population
Eligible patients include adults with histologically or cytologically confirmed malignant solid tumors that are metastatic or unresectable and for which standard curative or palliative measures do not exist or are no longer effective.[2] Key inclusion criteria include an ECOG performance status of 0-2 and adequate organ function.[3] Key exclusion criteria include prior treatment with a PARP inhibitor and clinically symptomatic brain metastases.[3]
Dosing and Treatment Plan
The study follows a standard 3+3 dose-escalation design.[1] this compound is administered orally, once daily, on Days 1-5 of a 14-day cycle.[1][4] The starting dose is 150 mg/day, with subsequent dose escalations based on a modified Fibonacci sequence in cohorts of 3-6 patients.[1]
Data Presentation
Safety and Tolerability
The safety of this compound monotherapy was assessed by monitoring adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms.[1]
Table 1: Treatment-Related Adverse Events (AEs) During Cycle 1 Monotherapy
| Adverse Event | 150 mg/day | 300 mg/day | 500 mg/day | 750 mg/day | 1000 mg/day | Total |
| Any AE | ||||||
| Nausea | ||||||
| Vomiting | ||||||
| Diarrhea | ||||||
| Headache | ||||||
| Asthenia | ||||||
| Myositis | ||||||
| Grade 3 AEs | ||||||
| Asthenia | 1 | 1 | ||||
| Myositis | 1 | 1 |
Data extracted from the monotherapy cycle of the NCT00920595 trial. Specific numbers for each dose cohort were not fully detailed in the publication, but trends were noted.[1]
Dose-limiting toxicities observed during the monotherapy cycle included Grade 3 asthenia at 1000 mg/day and Grade 3 myositis at 750 mg/day.[4] In the subsequent combination phase, the MTD for this compound was established at 750 mg/day.[1]
Pharmacokinetics
Pharmacokinetic parameters of the active metabolite CEP-8983 were evaluated at various dose levels of this compound.
Table 2: Summary of Pharmacokinetic Parameters for CEP-8983
| Dose of this compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 150 mg/day | |||
| 300 mg/day | |||
| 500 mg/day | |||
| 750 mg/day | |||
| 1000 mg/day |
Systemic exposure to CEP-8983 generally increased with the dosage of this compound, but high inter- and intra-patient variability was observed at all dose levels.[1] Detailed quantitative data for each monotherapy dose cohort is not publicly available.
Pharmacodynamics
Pharmacodynamic assessment confirmed PARP inhibition in peripheral blood mononuclear cells (PBMCs) at all tested doses, although a clear dose-response relationship was not established due to high variability.[1][4]
Experimental Protocols
Pharmacokinetic (PK) Analysis of CEP-8983 in Human Plasma
Objective: To quantify the concentration of CEP-8983 in human plasma samples.
Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Protocol:
-
Sample Collection: Collect whole blood samples in K2-EDTA tubes at pre-defined time points before and after this compound administration.
-
Plasma Preparation: Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of CEP-8983).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for CEP-8983 and the internal standard.
-
-
Quantification: Generate a calibration curve using standard solutions of CEP-8983 in blank plasma. Calculate the concentration of CEP-8983 in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Pharmacodynamic (PD) Assay: PARP Inhibition in PBMCs
Objective: To measure the level of poly(ADP-ribose) (PAR), the product of PARP activity, in patient PBMCs.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
PBMC Isolation:
-
Collect whole blood in CPT tubes.
-
Centrifuge according to the manufacturer's instructions to isolate the PBMC layer.
-
Wash the PBMCs twice with phosphate-buffered saline (PBS).
-
Count the cells and store the cell pellet at -80°C.
-
-
Lysate Preparation:
-
Resuspend the PBMC pellet in a cell extraction buffer containing protease inhibitors.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the total protein concentration using a BCA or Bradford assay.
-
-
ELISA for PAR:
-
Use a commercial PAR ELISA kit.
-
Coat a 96-well plate with a capture antibody against PAR.
-
Add diluted cell lysates and PAR standards to the wells and incubate.
-
Wash the wells to remove unbound material.
-
Add a detection antibody (e.g., a biotinylated anti-PAR antibody).
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal from the PAR standards against their known concentrations.
-
Calculate the PAR concentration in the PBMC lysates from the standard curve.
-
Normalize the PAR levels to the total protein concentration of the lysate.
-
Calculate the percentage of PARP inhibition at each post-dose time point relative to the pre-dose baseline level for each patient.
-
References
Troubleshooting & Optimization
Troubleshooting CEP-9722 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor, CEP-9722. The information is presented in a question-and-answer format to directly address common in vitro solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might I encounter solubility issues?
This compound is a small-molecule prodrug of CEP-8983, a potent inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase 1 (PARP-1) and 2 (PARP-2).[1][2] As a prodrug, this compound is designed to have improved oral bioavailability compared to its active metabolite, CEP-8983, which is known to be poorly soluble.[3][4] This inherent low solubility of the active compound is a primary reason why researchers may experience challenges with this compound precipitating out of solution, particularly in aqueous-based in vitro assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro studies, the recommended solvent for preparing a stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be serially diluted to the desired working concentration in your aqueous experimental buffer or cell culture medium.
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions. For example, make an intermediate dilution in a smaller volume of buffer or medium and then add that to the final volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity or off-target effects. A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Use of Serum: If you are working with cell-based assays, diluting your compound in a serum-containing medium can help improve solubility as the compound may bind to serum proteins.
-
Gentle Warming and Sonication: To aid initial dissolution in DMSO, gentle warming (e.g., to 37°C) and brief sonication can be effective. However, be cautious and ensure the compound's stability under these conditions.
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to addressing solubility challenges with this compound in your in vitro experiments.
Problem 1: this compound powder does not dissolve in the initial solvent.
-
Possible Cause: An inappropriate solvent is being used, or the compound concentration exceeds its solubility limit.
-
Troubleshooting Steps:
-
Primary Solvent: Use 100% DMSO as the initial solvent.
-
Alternative Solvents: If DMSO is not suitable for your experimental system, you may test other organic solvents like ethanol (B145695) or dimethylformamide (DMF) with a small amount of the compound to avoid significant loss of your sample.
-
Mechanical Assistance: Use a vortex mixer or sonication to aid dissolution. Gentle warming can also be applied, but be mindful of potential compound degradation.
-
Problem 2: The compound precipitates out of solution upon dilution into aqueous media.
-
Possible Cause: The aqueous solubility limit of this compound has been exceeded.
-
Troubleshooting Steps:
-
Optimize Dilution Strategy: Prepare a high-concentration stock solution in DMSO (e.g., 1000x the final desired concentration). Perform serial dilutions in your assay medium.
-
Incorporate Co-solvents: The use of co-solvents can increase the solubility of hydrophobic compounds. Consider adding a small percentage of polyethylene (B3416737) glycol (PEG), such as PEG300, to your aqueous buffer.
-
Add Surfactants: Non-ionic surfactants like Tween 80 at low concentrations (e.g., 0.1-0.5%) can help to maintain the compound in solution.
-
pH Adjustment: If your experimental system allows, adjusting the pH of the buffer may improve the solubility of this compound, as it contains ionizable groups.
-
Data Summary
| Solvent/Excipient | Recommended Use | Typical Concentration | Notes |
| DMSO | Primary solvent for stock solutions | As required for stock | Prepare high-concentration stocks (e.g., >10 mM) |
| Ethanol | Alternative organic solvent | - | Test on a small scale |
| DMF | Alternative organic solvent | - | Test on a small scale |
| PEG300/PEG400 | Co-solvent in aqueous solutions | 1-10% (v/v) | Can improve solubility in final working solution |
| Tween 80 | Surfactant in aqueous solutions | 0.1-0.5% (w/v) | Helps prevent precipitation |
| Serum | Component of cell culture media | 1-10% (v/v) | Can enhance solubility through protein binding |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a known amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, you would need 4.185 mg of this compound (Molecular Weight: 418.49 g/mol ).
-
Add DMSO: Add the calculated volume of 100% DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C for 5-10 minutes or sonicate for a few minutes until the powder is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw an aliquot of your 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to your cell culture plates containing the final volume of medium to achieve the desired working concentration. Ensure the final DMSO concentration is below 0.5%.
-
Mix Gently: Gently mix the contents of the wells after adding the compound.
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of DMSO (without the compound) to a separate set of wells.
Visualizations
Caption: Mechanism of action of this compound as a PARP inhibitor.
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: Relationship between this compound, its active form, and solubility challenges.
References
- 1. This compound | inhibitor/agonist | CAS 916574-83-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CEP-9722 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the PARP inhibitor CEP-9722 in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule prodrug that is converted in the body to its active form, CEP-8983.[1] CEP-8983 is a potent inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase 1 and 2 (PARP-1 and PARP-2).[1][2] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] By inhibiting PARP, CEP-8983 prevents the repair of these SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication, ultimately causing genomic instability and apoptosis in cancer cells.[1] This is particularly effective in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[3]
Q2: We are observing a lack of response to this compound in our cancer cell line, which was expected to be sensitive. What are the potential reasons?
A2: Resistance to PARP inhibitors like this compound can be either intrinsic (pre-existing) or acquired. Several mechanisms can contribute to this lack of response:
-
Restoration of Homologous Recombination (HR) Repair: The cancer cells may have developed secondary mutations that restore the function of key HR proteins like BRCA1 or BRCA2, even if they were initially deficient.[3][4]
-
Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect and stabilize replication forks that have stalled due to PARP inhibition, preventing their collapse into lethal double-strand breaks.[4][5]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove CEP-8983 from the cell, reducing its intracellular concentration and efficacy.[6]
-
Loss of PARP1 Expression: Although rare, the loss of PARP1 expression would remove the drug's primary target.[7]
-
Alterations in Cell Cycle Control: Changes in cell cycle checkpoints can allow cells to tolerate DNA damage more effectively.
Q3: Are there any known combination strategies to enhance the efficacy of this compound?
A3: Yes, preclinical and clinical studies have shown that this compound's efficacy can be enhanced when combined with DNA-damaging agents. For instance, this compound has been evaluated in combination with temozolomide (B1682018), an alkylating agent, in patients with solid tumors.[6][8][9] The rationale is that by inhibiting PARP-mediated DNA repair, this compound can potentiate the cytotoxic effects of chemotherapy.[10] Other potential combination strategies, based on general PARP inhibitor research, include combinations with anti-angiogenic agents and immune checkpoint inhibitors.[3]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in a previously sensitive cell line.
Possible Cause & Troubleshooting Steps:
-
Question: Could the cells have acquired resistance during prolonged culture?
-
Action:
-
Check Cell Passage Number: Use low-passage cells for your experiments whenever possible.
-
Cell Line Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling.
-
Develop a Resistant Cell Line (for further study): If you suspect acquired resistance, you can experimentally derive a resistant cell line by continuous exposure to increasing concentrations of CEP-8983. This will create a valuable tool for studying resistance mechanisms.
-
-
-
Question: Has the homologous recombination (HR) pathway been restored?
-
Action:
-
Western Blot for HR Proteins: Analyze the expression levels of key HR proteins like RAD51 and BRCA1/2. An upregulation of RAD51 can indicate a restored HR pathway.[11]
-
RAD51 Foci Formation Assay: Assess the ability of the cells to form RAD51 foci at sites of DNA damage. An increase in RAD51 foci formation suggests restored HR function.[12]
-
-
-
Question: Is the drug being actively pumped out of the cells?
-
Action:
-
Check for Efflux Pump Overexpression: Use Western blot or qPCR to check for the expression of efflux pumps like P-glycoprotein (ABCB1).[6]
-
Co-treatment with an Efflux Pump Inhibitor: Treat the cells with CEP-8983 in combination with a known P-gp inhibitor (e.g., verapamil (B1683045) or tariquidar) to see if sensitivity is restored.
-
-
Problem 2: Inconsistent results in cell viability assays (e.g., MTT assay).
Possible Cause & Troubleshooting Steps:
-
Question: Are the experimental conditions consistent across experiments?
-
Action:
-
Standardize Seeding Density: Ensure that the same number of viable cells are seeded in each well.
-
Monitor Cell Health: Regularly check the morphology and growth rate of your cells.
-
Use Freshly Prepared Drug Solutions: CEP-8983 solutions should be freshly prepared for each experiment to avoid degradation.
-
-
-
Question: Is the incubation time appropriate?
-
Action:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the effects of CEP-8983 in your specific cell line.
-
-
Quantitative Data Summary
Table 1: In Vitro Potency of CEP-8983 (Active Metabolite of this compound)
| Target | IC50 (nM) | Reference |
| PARP-1 | 20 | [2][8] |
| PARP-2 | 6 | [2][8] |
Table 2: Cellular Activity of CEP-8983 in Combination with Chemotherapy
| Cell Line | Combination Agent | Effect | Reference |
| RG2 (Glioblastoma) | Temozolomide | Potentiated tumor cell growth inhibition | [13] |
| HT29 (Colon Carcinoma) | SN38 (active metabolite of Irinotecan) | Potentiated tumor cell growth inhibition | [13] |
| Urothelial Carcinoma Cell Lines (RT4, T24) | Cisplatin | Increased DNA damage compared to single agents | [12] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of CEP-8983. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine cell viability.
COMET Assay (Single-Cell Gel Electrophoresis)
-
Cell Preparation: After treatment with CEP-8983 (with or without a DNA damaging agent), harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with molten low-melting-point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow to solidify on ice.
-
Lysis: Immerse slides in lysis solution (containing Triton X-100 and NaCl) at 4°C for at least 1 hour.
-
Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain with a fluorescent DNA dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail length, tail moment) using appropriate software.
Western Blot for PARP-1, Cleaved PARP-1, and RAD51
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
PARP-1: Mouse monoclonal [F-2] (Santa Cruz Biotechnology, sc-8007) or Rabbit monoclonal (Cell Signaling Technology, #9542).[14]
-
Cleaved PARP-1 (Asp214): Rabbit monoclonal [D64E10] (Cell Signaling Technology, #5625) or Rabbit polyclonal (Abcam, ab4830).[8]
-
RAD51: Rabbit polyclonal (Abcam, ab133534) or Mouse monoclonal [14B4] (Novus Biologicals, NB100-148).
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Common mechanisms of resistance to PARP inhibitors.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Overcoming PARPi resistance: Preclinical and clinical evidence in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The selective poly(ADP-ribose) polymerase-1(2) inhibitor, CEP-8983, increases the sensitivity of chemoresistant tumor cells to temozolomide and irinotecan but does not potentiate myelotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 11. Activity of this compound, a poly (ADP-ribose) polymerase inhibitor, in urothelial carcinoma correlates inversely with homologous recombination repair response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biocompare.com [biocompare.com]
- 14. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Identifying Off-Target Effects of CEP-9722
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor CEP-9722. The focus is on identifying and understanding potential off-target effects to ensure accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug that is converted in the body to its active metabolite, CEP-8983.[1] CEP-8983 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[2][3] PARP enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, CEP-8983 prevents the repair of this type of DNA damage. In cancer cells with defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of unrepaired DNA damage leads to cell death, a concept known as synthetic lethality.[4]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a drug interacts with proteins other than its intended target. For small molecule inhibitors like this compound, this can lead to unexpected cellular responses, confounding experimental results, and potentially causing toxicity in clinical applications. While the primary targets of this compound's active form (CEP-8983) are PARP-1 and PARP-2, studies on other PARP inhibitors have revealed off-target activity against various protein kinases.[5][6] Therefore, it is crucial to consider that unexpected experimental outcomes with this compound could be due to the inhibition of off-target kinases or other proteins.
Q3: Are there known off-target effects for this compound?
Q4: What are some common side effects of PARP inhibitors that might be linked to off-target effects?
A4: Common adverse effects observed with PARP inhibitors in clinical trials include nausea, vomiting, and fatigue.[7][8] Some of these effects, like nausea, are thought to be potentially mediated by off-target kinase inhibition.[7] Additionally, hypertension has been reported with some PARP inhibitors and has been linked to the inhibition of the kinase DYRK1A.[7] While these specific off-target links have not been confirmed for this compound, they highlight the importance of monitoring for unexpected physiological effects in preclinical and clinical studies.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You observe a cellular response to this compound treatment that is not consistent with the known functions of PARP-1 and PARP-2 inhibition (e.g., unexpected changes in signaling pathways, cell morphology, or gene expression).
dot
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting PARP in your experimental system at the concentration used. This can be done by measuring the levels of poly(ADP-ribose) (PAR) in the cells, which should decrease upon effective PARP inhibition.
-
Literature Review: Conduct a thorough literature search for the observed phenotype in the context of both PARP inhibition and the inhibition of potential off-target kinase families that are known to be affected by other PARP inhibitors.
-
Use a Structurally Different PARP Inhibitor: Compare the effects of this compound with another PARP inhibitor that has a different chemical structure. If the unexpected phenotype is not observed with the other inhibitor, it is more likely to be an off-target effect of this compound.
-
Perform a Kinome Scan: To directly identify potential off-target kinases, consider performing an in vitro kinase profiling assay (kinome scan). This will provide data on which kinases are inhibited by CEP-8983 at various concentrations.
-
Chemical Proteomics: For an unbiased approach to identify all potential protein interactions, chemical proteomics methods can be employed.
Issue 2: In Vivo Toxicity or Unexpected Systemic Effects
In an animal model, you observe toxicity or systemic effects that are not typically associated with PARP inhibition.
Troubleshooting Steps:
-
Dose-Response Analysis: Carefully evaluate the dose at which the toxicity is observed. Determine if this dose is significantly higher than what is required for PARP inhibition in the target tissue.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Measure the concentration of CEP-8983 in plasma and tissues to ensure it is within the expected therapeutic range. Correlate the drug concentration with both on-target (PARP inhibition) and potential off-target biomarkers.
-
Histopathological Analysis: Conduct a thorough histopathological examination of affected tissues to identify any cellular changes that might point towards a specific off-target mechanism.
-
Consult Toxicology Literature: Review toxicology data for other PARP inhibitors to see if similar effects have been reported and if they have been linked to any off-target activities.
Summary of Potential Off-Target Kinase Families for PARP Inhibitors
While specific data for this compound is unavailable, studies on other PARP inhibitors have identified off-target interactions with several kinase families. This table summarizes these findings and should be used as a guide for investigating potential off-target effects of this compound.
| Kinase Family | Potential Implication of Inhibition | Reference |
| PIM Kinases (PIM1, PIM2) | Regulation of cell survival and proliferation. | [5] |
| Cyclin-Dependent Kinases (CDK1, CDK9) | Regulation of cell cycle progression and transcription. | [5] |
| Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase (DYRK1A) | Implicated in neuronal development and other cellular processes. Inhibition linked to hypertension. | [5][7] |
| Casein Kinase 2 (CK2) | Involved in a wide range of cellular processes, including cell growth and proliferation. | [5] |
| Anaplastic Lymphoma Kinase (ALK) | A known oncogene in several cancers. | [5] |
Experimental Protocols
1. In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of CEP-8983 against a specific kinase in a biochemical assay.
dot
Caption: General workflow for an in vitro kinase assay.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
CEP-8983 (the active metabolite of this compound)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of CEP-8983 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of CEP-8983 to create a range of concentrations for testing.
-
Prepare working solutions of the kinase, substrate, and ATP in the kinase reaction buffer.
-
-
Set up the Kinase Reaction:
-
Add the kinase solution to the wells of the multi-well plate.
-
Add the different concentrations of CEP-8983 or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the kinase and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Initiate the Reaction:
-
Add the substrate and ATP mixture to each well to start the kinase reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific time (e.g., 60 minutes). The optimal time should be determined empirically.
-
-
Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to each well. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Incubate as required for signal development.
-
-
Data Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Plot the signal as a function of the CEP-8983 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Chemical Proteomics for Off-Target Identification (Conceptual Workflow)
This protocol outlines the general steps involved in using chemical proteomics to identify the cellular targets of a small molecule inhibitor.
dot
Caption: Conceptual workflow for chemical proteomics-based off-target identification.
Key Steps:
-
Probe Synthesis: A version of CEP-8983 is synthesized with a "tag" that allows for its subsequent capture. This tag could be a biotin (B1667282) molecule for affinity purification or a clickable alkyne group for bioorthogonal ligation.[9]
-
Cell Treatment: Live cells or cell lysates are treated with the tagged CEP-8983 probe. The probe will bind to its on-targets (PARP-1/2) and any off-target proteins.
-
Affinity Purification: The cells are lysed, and the probe-protein complexes are captured using a resin that binds to the tag (e.g., streptavidin beads for a biotin tag).[10]
-
Protein Digestion and Mass Spectrometry: The captured proteins are eluted from the resin, digested into smaller peptides, and then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The proteins identified in the probe-treated sample are compared to a control sample (treated with a non-tagged compound or vehicle) to identify specific interactors of CEP-8983.
By implementing these troubleshooting strategies and experimental protocols, researchers can better understand the full spectrum of cellular effects of this compound and distinguish between on-target and potential off-target activities.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | inhibitor/agonist | CAS 916574-83-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. ascopubs.org [ascopubs.org]
- 8. Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors [jhoponline.com]
- 9. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
CEP-9722 Dosage Optimization: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols for optimizing CEP-9722 dosage to enhance therapeutic efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available small-molecule prodrug of CEP-8983.[1] The active compound, CEP-8983, is a potent inhibitor of the nuclear enzymes Poly(ADP-ribose) polymerase 1 (PARP-1) and PARP-2.[1][2] PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] By inhibiting PARP, CEP-8983 prevents the repair of SSBs, which can lead to the formation of toxic double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations (a condition known as homologous recombination deficiency or HRD), this accumulation of DNA damage leads to cell death, a concept known as synthetic lethality.[1]
Q2: What are the known enzymatic potencies (IC50) for the active form of this compound?
A2: The active metabolite of this compound, CEP-8983, is a potent inhibitor of PARP-1 and PARP-2 with reported half-maximal inhibitory concentration (IC50) values of 20 nM for PARP-1 and 6 nM for PARP-2 .[1][3]
Q3: What is the Maximum Tolerated Dose (MTD) established in clinical studies?
A3: In a Phase 1 dose-escalation study where this compound was combined with the chemotherapy agent temozolomide (B1682018), the Maximum Tolerated Dose (MTD) was determined to be 750 mg/day .[1][2][3] Doses were escalated from 150 mg/day up to 1,000 mg/day, but dose-limiting toxicities were observed at the 1,000 mg/day level.[1][2]
Q4: What are the most common toxicities associated with this compound?
A4: As a class, PARP inhibitors are most commonly associated with gastrointestinal and hematologic toxicities.[4][5][6] In the Phase 1 trial of this compound with temozolomide, 92% of patients experienced treatment-related adverse events (TRAEs), which were mostly grade 1 or 2.[1][2] The most frequently reported TRAEs with a clear relationship to this compound were nausea, vomiting, and diarrhea .[1][2] Hematologic toxicities such as lymphopenia and anemia were also observed, particularly at higher doses.[1]
Troubleshooting Guide
Problem: I'm observing excessive cytotoxicity in my in vitro experiments at concentrations lower than the reported IC50 values.
-
Possible Cause 1: Cell Line Sensitivity. Are you using a cell line with a known or suspected defect in the homologous recombination (HR) pathway (e.g., BRCA1/2 mutant)? Cells with HR deficiency are exquisitely sensitive to PARP inhibitors due to synthetic lethality.
-
Troubleshooting Step: Confirm the genetic background of your cell line. Consider testing this compound in parallel with an HR-proficient (wild-type) cell line to establish a therapeutic window.
-
Possible Cause 2: Drug Stability and Concentration. this compound is a prodrug. Ensure that your experimental conditions (e.g., presence of metabolic enzymes in cell culture) allow for its conversion to the active form, CEP-8983. Verify the final concentration of your dosing solutions.
-
Troubleshooting Step: Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. If possible, use analytical methods (e.g., LC-MS) to confirm the concentration and stability of the compound in your culture medium over the course of the experiment.
-
Possible Cause 3: Assay Confluence. High cell density at the time of treatment can affect results.
-
Troubleshooting Step: Optimize cell seeding density to ensure cells are in a logarithmic growth phase during drug incubation. Refer to the In Vitro Cytotoxicity Assay protocol below for guidance.
Problem: My in vivo study is showing significant animal weight loss and signs of hematologic toxicity at the planned dose.
-
Possible Cause 1: Dose is too high for the selected animal model/strain. The MTD can vary between species and even strains. The clinically determined MTD of 750 mg/day in humans does not directly translate to preclinical models.
-
Troubleshooting Step: Perform a dose-range-finding or MTD study in your specific animal model before initiating efficacy studies. Start with a lower dose and escalate based on tolerability. See the In Vivo MTD Study protocol below.
-
Possible Cause 2: Dosing Schedule. Continuous daily dosing may not be well-tolerated.
-
Troubleshooting Step: Consider alternative dosing schedules. The clinical trial for this compound utilized a "5 days on" schedule within a 28-day cycle.[1] Intermittent dosing can allow for recovery from hematologic and other toxicities, improving the overall therapeutic index.
-
Possible Cause 3: Combination Effects. If combining this compound with another agent (e.g., chemotherapy), there may be overlapping or synergistic toxicities.
-
Troubleshooting Step: Evaluate the MTD of each agent alone before determining the MTD of the combination. Often, the doses of both agents must be reduced in a combination regimen. Preclinical studies noted that CEP-8983 caused only modest increases in the myelotoxicity of temozolomide.[3]
Data on this compound Toxicities
The following table summarizes key treatment-related adverse events (TRAEs) observed in the Phase 1 clinical trial of this compound in combination with temozolomide (n=26 patients).[1][2]
| Toxicity Category | Adverse Event | Frequency (Any Grade) | Frequency (Grade 3-4) | Notes |
| Dose-Limiting | Asthenia (Fatigue) | High | Observed at 300, 750, & 1000 mg/day | A DLT at 1000 mg/day.[1][7] |
| Dose-Limiting | Weight Loss | High | Persistent Grade 2 was a DLT | A DLT at 1000 mg/day.[1][7] |
| Gastrointestinal | Nausea | Most Common | Primarily Grade 1/2 | Strongest relation to this compound.[1] |
| Gastrointestinal | Vomiting | Common | Primarily Grade 1/2 | Strongest relation to this compound.[1] |
| Gastrointestinal | Diarrhea | Common | One Grade 3 event | Strongest relation to this compound.[1] |
| Hematologic | Lymphopenia | 5 patients | 5 patients | Observed at 300, 750, & 1000 mg/day.[1] |
| Hematologic | Anemia | 1 patient | 1 patient | Observed at 750 mg/day.[1] |
| Other | Myositis | 1 patient | 1 patient | Grade 3 DLT at 750 mg/day.[7] |
Key Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (Colorimetric - MTT/SRB)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Cell Seeding:
-
Plate cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight (~18-24 hours) at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X concentrated stock of this compound in culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., from 200 µM down to 2 nM).
-
Carefully remove the medium from the cells and add 100 µL of the 2X drug dilutions to the corresponding wells. Include vehicle-only controls (e.g., 0.1% DMSO in medium) and no-cell "blank" controls.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C and 5% CO₂. The incubation time should be sufficient for the vehicle-treated cells to undergo several divisions.
-
-
Viability Assessment (MTT Method Example):
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Agitate the plate on a shaker for 15 minutes to fully dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate percent viability relative to the vehicle control: (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot percent viability against the logarithm of the drug concentration and use non-linear regression (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
-
Protocol: In Vivo Maximum Tolerated Dose (MTD) Study
This protocol outlines a typical dose-escalation study in a rodent model (e.g., nude mice bearing xenografts) to determine the MTD of this compound.
-
Animal Acclimatization and Grouping:
-
Allow animals to acclimate for at least one week before the start of the study.
-
Randomize animals into cohorts (e.g., n=3-5 per cohort). Start with at least 3 dose cohorts (e.g., 10, 30, 100 mg/kg) and a vehicle control group.
-
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Administer the drug once daily (or according to the desired schedule, e.g., 5 days on/2 days off) for a set duration (e.g., 14-28 days).
-
-
Toxicity Monitoring:
-
Body Weight: Measure and record the body weight of each animal daily. A sustained weight loss of >15-20% is often considered a sign of significant toxicity and a dose-limiting toxicity (DLT).
-
Clinical Observations: Observe animals daily for clinical signs of toxicity, including changes in posture, activity, grooming, and stool consistency. Score observations using a standardized system.
-
Hematology: At the end of the study (and potentially at an interim timepoint), collect blood samples for a complete blood count (CBC) to assess for anemia, neutropenia, and thrombocytopenia.
-
-
Dose Escalation Logic (3+3 Design Example):
-
Treat the first cohort at the starting dose.
-
If 0/3 animals experience a DLT, escalate to the next dose level.
-
If 1/3 animals experience a DLT, expand the current cohort to 6 animals. If the DLT rate remains ≤1/6, escalate to the next dose level. If ≥2/6 animals experience a DLT, the MTD has been exceeded.
-
If ≥2/3 animals in the initial cohort experience a DLT, the MTD has been exceeded.
-
The MTD is defined as the highest dose level at which <33% of animals experience a DLT.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a gross necropsy and collect major organs (e.g., liver, spleen, bone marrow, gastrointestinal tract) for histopathological analysis to identify any drug-related tissue damage.
-
Visualizations
Caption: Mechanism of PARP inhibition and synthetic lethality with this compound.
Caption: Experimental workflow for an in vivo MTD study using a 3+3 design.
References
- 1. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors | springermedizin.de [springermedizin.de]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes [jhoponline.com]
- 7. ascopubs.org [ascopubs.org]
Technical Support Center: Managing CEP-9722-Induced Asthenia and Weight Loss in In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering asthenia (fatigue and weakness) and weight loss in in vivo models treated with the PARP inhibitor CEP-9722.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Significant Body Weight Loss Observed in this compound-Treated Animals
Question: We are observing a dose-dependent decrease in body weight in our mouse xenograft model treated with this compound. How can we manage this to maintain the integrity of our study?
Answer:
Body weight loss is a known side effect of this compound and other PARP inhibitors.[1][2] A preclinical study involving the active metabolite of this compound, CEP-8983, noted "transient and reversible body weight loss" in combination with temozolomide (B1682018). It is crucial to implement a monitoring and management plan to ensure animal welfare and the validity of your experimental data.
Recommended Actions:
-
Intensified Monitoring:
-
Increase the frequency of body weight measurements to daily, especially during the initial phase of treatment and at higher doses.
-
Implement a Body Condition Scoring (BCS) system to provide a more comprehensive assessment of the animal's health beyond just body weight.
-
Monitor food and water intake daily to identify any treatment-related effects on appetite.
-
-
Nutritional Support:
-
Provide highly palatable and energy-dense nutritional supplements. Gel-based supplements are often well-tolerated by rodents and can help increase caloric intake.
-
Ensure easy access to food and water. For weakened animals, placing food pellets and water sources on the cage floor can be beneficial.
-
-
Dose Modification:
-
If significant weight loss (e.g., >15-20% of baseline body weight) is observed and is accompanied by other signs of distress, consider a dose reduction or a temporary interruption of this compound treatment, if your experimental design allows. The maximum tolerated dose (MTD) in a clinical study was established at 750 mg/day, with dose-limiting toxicities of asthenia and persistent weight loss at 1,000 mg/day.[1][2][3]
-
Issue 2: Animals Appear Lethargic and Show Reduced Activity (Asthenia)
Question: Our this compound-treated mice are showing signs of asthenia, such as reduced movement and general lethargy. How can we quantify this and what are the potential underlying causes?
Answer:
Asthenia is a common side effect of PARP inhibitors.[1][2] Quantifying this phenotype is essential for understanding the full toxicological profile of this compound in your model.
Recommended Actions for Quantification:
-
Voluntary Wheel Running:
-
House mice in cages equipped with voluntary running wheels. This allows for continuous, non-invasive monitoring of spontaneous activity. A significant decrease in wheel revolutions per day in the treated group compared to the control group is a strong indicator of asthenia.
-
-
Open Field Test:
-
Assess general locomotor activity by placing the animal in an open field arena and tracking its movement (e.g., distance traveled, speed, and time spent in different zones) over a set period.
-
-
Grip Strength Test:
-
Measure forelimb and/or hindlimb muscle strength using a grip strength meter. A decrease in grip strength can be indicative of muscle weakness contributing to asthenia.
-
Potential Underlying Mechanisms:
While the exact mechanisms are still under investigation, PARP inhibitor-induced asthenia may be linked to:
-
Mitochondrial Dysfunction: PARP enzymes play a role in mitochondrial function. Inhibition of PARP may lead to altered mitochondrial metabolism and energy production, contributing to fatigue.
-
Cytokine Dysregulation: PARP inhibitors can modulate the expression of inflammatory cytokines. An altered cytokine profile may contribute to the systemic feeling of fatigue.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted in the body to its active metabolite, CEP-8983.[1] CEP-8983 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] PARP enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, CEP-8983 prevents the repair of these breaks, which can then lead to the formation of double-strand DNA breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways (like homologous recombination), this accumulation of DNA damage leads to cell death, a concept known as synthetic lethality.
Q2: Are there any quantitative data available from preclinical studies on this compound-induced weight loss?
A2: A preclinical study using a xenograft model of urothelial carcinoma treated mice with 100 or 200 mg/kg/day of this compound, but did not report any associated weight loss data.[4] Another preclinical study noted "transient and reversible body weight loss" when a prodrug of CEP-8983 was used in combination with temozolomide, but specific percentages of weight loss were not provided.[5] In a study with the PARP inhibitor olaparib, a dose of 75 mg/kg twice daily was reduced to 67 mg/kg twice daily due to significant body weight loss in a breast cancer xenograft model.[6]
Q3: What are some recommended nutritional supplements for mice experiencing weight loss?
A3: For mice experiencing weight loss during in vivo studies, providing a highly palatable, energy-dense, and easily accessible food source is crucial. Commercially available gel-based nutritional supplements are often a good choice. These gels are typically high in calories, fats, and carbohydrates and have a soft consistency that is easy for weakened animals to consume. They can be placed on the cage floor to ensure easy access.
Q4: What is a typical experimental workflow for assessing this compound-induced asthenia and weight loss?
A4: A typical workflow would involve the following steps:
Caption: Experimental workflow for assessing this compound-induced asthenia and weight loss.
Data Presentation
Table 1: Summary of Preclinical and Clinical Observations of this compound-Induced Asthenia and Weight Loss
| Study Type | Model/Population | Dose of this compound | Observed Asthenia | Observed Weight Loss | Reference |
| Clinical Phase I | Patients with advanced solid tumors | 150-1,000 mg/day (in combination with temozolomide) | Grade 3 asthenia and fatigue reported. | Persistent grade 2 weight loss at 1,000 mg/day (DLT). | [1][2] |
| Preclinical | RG2 rat glioblastoma xenografts in nude mice | 100 mg/kg/day (as CEP-8983 prodrug) with TMZ | Not explicitly reported. | "Transient and reversible body weight loss observed." | [5] |
| Preclinical | RT4 human urothelial carcinoma xenografts | 100 or 200 mg/kg/day | Not reported. | Not reported. | [4] |
DLT: Dose-Limiting Toxicity
Experimental Protocols
Protocol 1: Assessment of Asthenia using Voluntary Wheel Running
-
Housing: Individually house mice in cages equipped with a low-profile wireless running wheel.
-
Acclimation: Allow a 3- to 7-day acclimation period for the mice to become accustomed to the running wheels before the start of the experiment.
-
Data Collection: Record the number of wheel revolutions continuously in set intervals (e.g., every minute) using automated data acquisition software.
-
Data Analysis: Analyze the total revolutions per 24-hour period, as well as activity during the dark cycle (the active period for mice). Compare the activity levels of the this compound-treated group to the vehicle control group. A significant reduction in wheel running is indicative of asthenia.
Protocol 2: Management of Weight Loss with Nutritional Support
-
Monitoring: Weigh animals daily and calculate the percentage of body weight change from baseline.
-
Supplementation: If an animal exhibits a weight loss of 10-15% or more, or shows signs of dehydration or malnutrition, provide a high-calorie nutritional supplement.
-
Application: Place a small amount of the gel supplement on the cage floor for easy access.
-
Monitoring Intake: Monitor the consumption of the supplement and continue to provide it as needed to stabilize or increase body weight.
-
Refined Endpoints: Establish clear humane endpoints for weight loss (e.g., a 20% loss of initial body weight that is not reversed by nutritional support) to ensure animal welfare.
Signaling Pathways and Logical Relationships
This compound Mechanism of Action and Potential for Side Effects
Caption: Mechanism of this compound and potential pathways leading to side effects.
Troubleshooting Logic for Weight Loss
Caption: Decision-making flowchart for managing this compound-induced weight loss.
References
- 1. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of this compound, a poly (ADP-ribose) polymerase inhibitor, in urothelial carcinoma correlates inversely with homologous recombination repair response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CEP-9722 Exposure and Inter-Patient Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor CEP-9722. The content addresses the significant inter-patient variability observed in clinical studies and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is an orally administered small-molecule prodrug of CEP-8983.[1] CEP-8983 is a potent inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase 1 and 2 (PARP-1 and PARP-2).[1] PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] By inhibiting PARP, CEP-8983 prevents the repair of these SSBs, which can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), this accumulation of DNA damage can trigger cell death (apoptosis), a concept known as synthetic lethality.
Q2: What is the primary challenge observed with this compound in clinical trials?
A2: A primary challenge with this compound is the high inter- and intra-patient variability in systemic exposure to its active metabolite, CEP-8983, at all tested dose levels.[2][3][4][5] This variability makes it difficult to establish a clear dose-response relationship for both efficacy and toxicity, complicating dose selection and patient management.
Q3: What are the known factors contributing to the pharmacokinetic variability of this compound?
A3: Clinical data suggests that smoking and the concomitant use of medications that increase gastric pH (e.g., proton pump inhibitors or H2 antagonists) are associated with lower plasma exposure to CEP-8983.[1] As with many oral medications, other potential factors could include individual differences in drug absorption, metabolism (e.g., by cytochrome P450 enzymes), and elimination.
Q4: What were the dose-limiting toxicities (DLTs) observed with this compound in combination with temozolomide (B1682018)?
A4: In a phase 1 clinical trial, dose-limiting toxicities observed at a dose of 1,000 mg/day of this compound in combination with temozolomide were asthenia (weakness or lack of energy) and persistent weight loss.[2][3][4] The maximum tolerated dose (MTD) was established at 750 mg/day when administered with temozolomide.[2][3][4]
Troubleshooting Guide
This guide provides a structured approach to investigating and mitigating issues related to the high inter-patient variability of this compound exposure in your experiments.
Issue: Unexpectedly Low or High Exposure to CEP-8983
Possible Causes and Troubleshooting Steps:
-
Concomitant Medications:
-
Action: Review all concomitant medications the patient is receiving. Specifically, check for the use of gastric pH-modifying agents like proton pump inhibitors (PPIs) or H2-receptor antagonists, which have been shown to decrease exposure.
-
Recommendation: If clinically feasible, consider alternative medications that do not affect gastric pH.
-
-
Patient's Smoking Status:
-
Action: Document the patient's smoking status. Clinical data indicates that smoking is associated with lower plasma concentrations of CEP-8983.
-
Recommendation: Stratify pharmacokinetic data analysis by smoking status to better understand its impact on exposure variability.
-
-
Drug Administration and Food Effects:
-
Action: Ensure strict adherence to the drug administration protocol. In clinical trials, this compound was administered in a fasted state.[1]
-
Recommendation: Standardize administration with respect to meals to minimize variability in absorption. The effect of food on this compound absorption has not been fully characterized, but it is a potential source of variability for many oral drugs.
-
-
Individual Metabolic Differences:
-
Action: Consider the potential for inter-individual differences in the activity of drug-metabolizing enzymes (e.g., cytochrome P450 family) and drug transporters.
-
Recommendation: While specific metabolizing enzymes for this compound are not detailed in the provided search results, this is a common source of pharmacokinetic variability for many orally administered drugs. If significant variability persists after addressing other factors, exploratory pharmacogenomic studies could be considered in a research setting.
-
-
Bioanalytical Method Performance:
-
Action: Verify the performance of the bioanalytical assay used to measure CEP-8983 plasma concentrations. Ensure the method is validated and that quality control samples are within acceptable limits.
-
Recommendation: If developing a new assay, consider a robust method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.
-
Data Presentation
The following table summarizes the pharmacokinetic parameters of CEP-8983 (the active metabolite of this compound) from a subgroup analysis of a phase 1 clinical trial. This data highlights the impact of smoking and gastric pH-modifying medications on drug exposure.
Table 1: Pharmacokinetic Parameters of CEP-8983 by Smoking Status and Use of Gastric pH-Modifying Medications (Day 5 of Cycle 1)
| Pharmacokinetic Parameter | Non-smoker without Medication Affecting Gastric pH (n=13) | Smoker and/or with Medication Affecting Gastric pH (n=11) |
| Cmax (ng/mL), mean ± SD | 607.5 ± 319.87 | 352.5 ± 380.57 |
| AUC0–∞ (ng·h/mL), mean ± SD | 4,111.0 | Data not provided in source |
Data adapted from the Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors.[1]
Experimental Protocols
1. Pharmacokinetic (PK) Assessment
-
Objective: To determine the systemic exposure of the active metabolite of this compound, which is CEP-8983.
-
Methodology:
-
Sample Collection: Collect peripheral blood samples at predetermined time points following the administration of this compound.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of CEP-8983 in plasma samples using a validated bioanalytical method. While the specific details of the assay used in the clinical trials are not fully provided in the search results, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this type of analysis due to its high sensitivity and specificity.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve) using non-compartmental analysis.
-
2. Pharmacodynamic (PD) Assessment
-
Objective: To assess the biological activity of this compound by measuring the inhibition of PARP in patient cells.
-
Methodology:
-
Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from patients at various time points.
-
PBMC Isolation: Isolate PBMCs from whole blood using standard density gradient centrifugation.
-
PAR Measurement: Measure the levels of poly(ADP-ribose) (PAR), the product of PARP activity, in cell lysates. The clinical trials utilized a PAR enzyme-linked immunosorbent assay (ELISA) for this purpose.
-
Data Analysis: Compare the PAR levels in post-treatment samples to pre-treatment levels to determine the extent of PARP inhibition.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound pharmacokinetic variability.
References
- 1. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An open-label, dose-escalation study to evaluate the safety and pharmacokinetics of this compound (a PARP-1 and PARP-2 inhibitor) in combination with gemcitabine and cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing poor oral bioavailability of CEP-9722's active form
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor CEP-9722, focusing on challenges related to the oral bioavailability of its active form, CEP-8983.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it developed as a prodrug?
A1: this compound is a small-molecule prodrug of CEP-8983, a potent inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2.[1] The active form, CEP-8983, has poor aqueous solubility, which leads to low oral bioavailability. The this compound prodrug was specifically designed to overcome this limitation and improve its potential as an orally administered therapeutic agent.[1][2] Upon administration, this compound is rapidly converted to its active form, CEP-8983.[1]
Q2: What is the mechanism of action of the active form, CEP-8983?
A2: CEP-8983 inhibits PARP-1 and PARP-2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, unrepaired SSBs accumulate and can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (a common feature in BRCA-mutated cancers), this accumulation of DNA damage can lead to cell death, a concept known as synthetic lethality.[3] A key aspect of its mechanism is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA at the site of damage. These trapped PARP-DNA complexes are highly toxic to cancer cells.
Q3: What are the known factors influencing the oral bioavailability of CEP-8983?
A3: Clinical data from a phase 1 study of this compound has shown high inter- and intra-patient variability in the systemic exposure to CEP-8983.[1][2] Two significant factors identified were:
-
Concomitant use of agents that raise gastric pH: Medications that increase the pH of the stomach were associated with lower plasma exposure to CEP-8983.[1]
-
Smoking: A similar association with lower plasma exposure was observed in patients who smoke.[1]
As CEP-8983 is a weakly basic compound, its solubility is pH-dependent. It is more soluble in acidic environments, such as the stomach, and less soluble at higher pH levels found in the small intestine.[4][5] Therefore, factors that alter gastric pH can significantly impact its dissolution and subsequent absorption.
Troubleshooting Guide
Issue 1: High Variability in Plasma Concentrations of CEP-8983 in Preclinical Studies
Possible Cause: Inconsistent gastric pH in animal models. Similar to humans, the gastric pH of preclinical models like rats and dogs can vary significantly, impacting the dissolution of weakly basic compounds like CEP-8983.[4][6]
Troubleshooting Steps:
-
Standardize Fasting Times: Ensure a consistent fasting period for all animals before dosing, as the presence of food can alter gastric pH. A fasting period of 5-6 hours is often recommended for mice.[7]
-
Control Gastric pH: For weakly basic drugs, consider co-administering a pH-modifying agent to create a more consistent acidic environment in the stomach. For example, administering the compound with a vehicle that helps maintain a low pH can be beneficial.[5]
-
Formulation Optimization: Explore different formulation strategies to reduce pH-dependent solubility. (See Issue 2 for details).
-
Monitor Animal Health: Ensure that the animals are healthy and free from any conditions that might affect gastrointestinal physiology.
Issue 2: Low Oral Bioavailability Observed in Experiments
Possible Cause: Poor dissolution of CEP-8983 in the gastrointestinal tract due to its low aqueous solubility.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Amorphous Solid Dispersions (ASDs):
-
Dispersing CEP-8983 in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher-energy amorphous state, which has better solubility.[9]
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulations containing oils, surfactants, and co-solvents can form fine emulsions or microemulsions in the gastrointestinal fluids, enhancing the solubilization and absorption of poorly soluble drugs.[10]
-
-
Complexation:
-
Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, increasing their solubility in aqueous environments.
-
Data Presentation
The following table summarizes the pharmacokinetic parameters of CEP-8983 from a phase 1 clinical trial of orally administered this compound, highlighting the impact of smoking and medications that affect gastric pH.
| Pharmacokinetic Parameter | Nonsmoker without medication affecting gastric pH (n=13) | Smoker and/or with medication affecting gastric pH (n=11) |
| Cmax (ng/mL) | 607.5 ± 319.87 | 352.5 ± 380.57 |
| AUC0–∞ (ng·h/mL) | 4,111.0 | Not Reported |
Data adapted from a phase 1 clinical trial.[1]
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the absolute oral bioavailability of this compound.
Materials:
-
This compound
-
Appropriate vehicle for oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline with a co-solvent) administration
-
Sprague-Dawley rats (male, 200-250g)
-
Oral gavage needles
-
Syringes and needles for IV injection and blood collection
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize rats for at least 3 days before the experiment. Fast the animals overnight (approximately 12 hours) with free access to water.
-
Dosing:
-
Intravenous (IV) Group (n=3-5): Administer this compound as a single bolus injection via the tail vein at a specific dose (e.g., 1-2 mg/kg). Record the exact time of administration.
-
Oral (PO) Group (n=3-5): Administer this compound via oral gavage at a higher dose (e.g., 10 mg/kg) to ensure measurable plasma concentrations. Record the exact time of administration.
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of the active form, CEP-8983, using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both IV and PO groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Protocol 2: In Vivo PARP Inhibition Assay (Western Blot)
Objective: To assess the pharmacodynamic effect of this compound by measuring the inhibition of PARP activity in tumor xenografts.
Materials:
-
Tumor-bearing mice (e.g., with urothelial carcinoma xenografts)[11]
-
This compound formulation for oral administration
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PARP1, anti-poly(ADP-ribose) (PAR), anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treatment: Orally administer this compound or vehicle to tumor-bearing mice.
-
Tissue Collection: At a specified time point after dosing, euthanize the mice and excise the tumors.
-
Chromatin Fractionation: Perform subcellular fractionation to isolate the chromatin-bound proteins from the tumor tissue.
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay.
-
Western Blot:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PARP1 and PAR overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control for the chromatin fraction.
-
-
Data Analysis: Quantify the band intensities to determine the level of PAR formation relative to the total PARP1 and the loading control. A decrease in the PAR signal in the this compound treated group compared to the vehicle control indicates PARP inhibition.
Mandatory Visualizations
Caption: Conversion of this compound and the mechanism of action of CEP-8983.
Caption: Experimental workflow for determining oral bioavailability.
References
- 1. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The selective poly(ADP-ribose) polymerase-1(2) inhibitor, CEP-8983, increases the sensitivity of chemoresistant tumor cells to temozolomide and irinotecan but does not potentiate myelotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bottom-Up Physiologically Based Oral Absorption Modeling of Free Weak Base Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Impaired drug absorption due to high stomach pH: a review of strategies for mitigation of such effect to enable pharmaceutical product development. | Semantic Scholar [semanticscholar.org]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Activity of this compound, a poly (ADP-ribose) polymerase inhibitor, in urothelial carcinoma correlates inversely with homologous recombination repair response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
CEP-9722 Technical Support Center: Investigating Off-Target Kinase Inhibition
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential for off-target kinase inhibition by CEP-9722. The content is structured in a question-and-answer format to directly address specific issues and questions that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a prodrug that is converted in vivo to its active metabolite, CEP-8983.[1] CEP-8983 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, which are nuclear enzymes critical for the repair of DNA single-strand breaks.[1][2] By inhibiting PARP, CEP-8983 prevents the repair of damaged DNA, leading to an accumulation of DNA strand breaks, genomic instability, and ultimately apoptosis in cancer cells.[2] This mechanism is also intended to enhance the efficacy of DNA-damaging agents like temozolomide (B1682018).[1]
Q2: Does this compound or its active metabolite, CEP-8983, have known off-target kinase activity?
Based on preclinical screening data, the active metabolite CEP-8983 appears to be highly selective for its PARP targets with minimal off-target kinase activity. A key study reported that CEP-8983 showed no significant inhibitory activity when screened against a panel of 100 tyrosine and serine-threonine kinases at a concentration of 1 µmol/L.[2]
Q3: What do the on-target and off-target screening data for CEP-8983 show?
The available data highlights the potency of CEP-8983 against PARP-1 and PARP-2 and its lack of significant inhibition against a broad kinase panel. This information is summarized in the table below.
Summary of CEP-8983 Inhibition Data
| Target Class | Specific Target | Result (IC50 or % Inhibition) | Notes |
| On-Target | PARP-1 | 20 nM (IC50) | Potent inhibition of the primary target.[1] |
| PARP-2 | 6 nM (IC50) | Potent inhibition of the primary target.[1] | |
| Off-Target | Panel of 100 Kinases | No significant inhibition at 1 µmol/L | Indicates high selectivity against a broad range of tyrosine and serine-threonine kinases.[2] |
Troubleshooting Unexpected Experimental Results
Even with a highly selective compound, researchers may occasionally observe unexpected cellular phenotypes. The following troubleshooting guide is designed to help determine if these observations could be related to unanticipated off-target effects.
Q4: My cells are showing a phenotype that is not consistent with PARP inhibition after treatment with this compound. How can I begin to investigate this?
First, it's essential to confirm that the observed phenotype is not an artifact. Ensure consistent results across multiple experiments and consider the following:
-
Concentration-Dependence: Is the unexpected phenotype observed only at high concentrations of this compound? Off-target effects are often more pronounced at higher doses. Perform a dose-response experiment to see if the unexpected phenotype has a different EC50 than the expected PARP inhibition markers.
-
Control Compound: Compare the effects of this compound with other known PARP inhibitors. If the phenotype is unique to this compound, it might suggest an off-target effect.
-
Rescue Experiments: If you hypothesize that a specific off-target kinase is being inhibited, can you rescue the phenotype by activating that kinase's pathway downstream?
The workflow for investigating a suspected off-target effect can be visualized as follows:
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Q5: What kind of experiments can I perform to directly test for off-target kinase inhibition?
If you suspect off-target kinase activity, you can perform direct biochemical or cell-based assays.
-
Biochemical Kinase Assays: These in vitro assays measure the ability of a compound to directly inhibit the enzymatic activity of a purified kinase. This is the most direct way to determine if CEP-8983 can inhibit a specific kinase of interest.
-
Cell-Based Kinase Assays: These assays measure the activity of a kinase within a cellular context. A common method is to use Western blotting to measure the phosphorylation of a known substrate of the suspected off-target kinase. A decrease in substrate phosphorylation in the presence of this compound would suggest inhibition of the upstream kinase.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general methodology for measuring the activity of a specific kinase in the presence of an inhibitor.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
CEP-8983 (active metabolite)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (specific to the kinase)
-
ATP at Km concentration for the specific kinase
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of CEP-8983 in the appropriate kinase reaction buffer containing 1% DMSO.
-
Reaction Setup: To each well of a 384-well plate, add the kinase and inhibitor solution. Pre-incubate for 15 minutes at room temperature.
-
Initiate Kinase Reaction: Add a solution containing ATP and the specific substrate to initiate the reaction. Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at room temperature.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP and then use the new ATP to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (no enzyme and no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Western Blot for Substrate Phosphorylation
This protocol is designed to assess the phosphorylation status of a specific kinase substrate in cells following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphatase and protease inhibitor cocktails
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein samples to the same concentration, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against the phosphorylated substrate overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate protein.
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of the phospho-substrate to the total substrate in this compound-treated cells compared to the vehicle control indicates inhibition of the upstream signaling pathway.
Visualization of Assay Principles
The following diagram illustrates the principle of a competitive binding assay, a common high-throughput method used for kinase profiling to identify potential off-target interactions.
Caption: A diagram showing how competitive binding assays detect inhibitor interactions.
References
Technical Support Center: CEP-9722 and Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of CEP-9722 in experiments involving non-cancerous cell lines. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the orally available prodrug of CEP-8983.[1] Upon administration, this compound is converted to CEP-8983, which is a potent small-molecule inhibitor of the nuclear enzymes Poly(ADP-ribose) polymerase 1 (PARP-1) and PARP-2.[1][2][3][4][5] PARP enzymes are critical for the repair of DNA single-strand breaks.[2][5] By inhibiting PARP, CEP-8983 prevents the repair of this type of DNA damage, which can lead to the accumulation of DNA strand breaks, genomic instability, and apoptosis.[1] This mechanism is primarily exploited in cancer therapy to potentiate the effects of DNA-damaging agents.[1][2][4][6]
Q2: What are the known effects of this compound on normal, non-cancerous human cells based on clinical trial data?
A2: In clinical trials where this compound was administered to patients with solid tumors (often in combination with chemotherapy), several treatment-related adverse events were reported. These events provide insight into the potential effects on normal tissues. The most common side effects were generally mild to moderate (Grade 1 or 2) and included nausea, vomiting, diarrhea, asthenia (weakness or lack of energy), and weight loss.[2][3][4][6] Grade 3 adverse events were less common but included asthenia, myositis (muscle inflammation), diarrhea, and fatigue.[2][3][4][6] Hematological toxicities, such as lymphopenia (low lymphocyte count) and anemia, have also been observed.[2]
Q3: Has the direct toxicity of this compound or its active metabolite been evaluated on specific non-cancerous cell types in vitro?
A3: The publicly available literature focuses heavily on the anti-tumor effects of this compound. However, there is specific evidence regarding its impact on hematopoietic progenitor cells. An in vitro granulocyte-macrophage colony-forming unit (CFU-GM) assay using human bone marrow cells demonstrated that CEP-8983 (the active form of this compound) caused only modest increases in the myelotoxicity (toxicity to bone marrow) of the chemotherapy agent temozolomide (B1682018).[2][4][7] This suggests a degree of selectivity for malignant cells over these normal progenitor cells. Data on other specific non-cancerous cell lines, such as primary fibroblasts, hepatocytes, or neurons, is limited in the provided search results.
Q4: Are there known off-target effects for PARP inhibitors that could impact non-cancerous cells?
A4: While not specifically detailed for this compound in the available research, studies on other PARP inhibitors have shown potential for off-target effects. For instance, some PARP inhibitors have been found to inhibit protein kinases at concentrations achievable in patients.[8] Such off-target activities could potentially contribute to unexpected cellular responses or side effects.[8] Researchers should be aware of this possibility when interpreting results, especially if observing effects that are not readily explained by PARP inhibition alone.
Data Presentation
Table 1: Enzymatic Inhibitory Activity of CEP-8983 (Active Metabolite of this compound)
| Target Enzyme | IC50 Value |
|---|---|
| PARP-1 | 20 nM |
| PARP-2 | 6 nM |
Table 2: Summary of Common Treatment-Related Adverse Events (All Grades) from a Phase 1 Clinical Trial of this compound in Combination with Temozolomide
| Adverse Event | Frequency |
|---|---|
| Nausea | High |
| Vomiting | High |
| Diarrhea | High |
| Asthenia | Observed |
| Weight Loss | Observed |
| Headache | Observed |
| Hematological (e.g., Lymphopenia) | Observed |
(Note: This table summarizes events where a relationship to this compound was strongest.[2][3][4][6])
Troubleshooting Guide
Issue 1: I am observing higher-than-expected cytotoxicity in my non-cancerous control cell line after treatment with this compound.
-
Possible Cause 1: Inherent Dependence on PARP Activity. Some non-cancerous cell lines may have a higher baseline level of DNA damage or a greater reliance on PARP-mediated repair for survival. This can make them more sensitive to PARP inhibitors than expected.
-
Troubleshooting Step: Perform a dose-response curve with a wide range of this compound concentrations to determine the precise IC50 for your specific cell line. Compare this to the IC50 of your cancer cell line of interest.
-
Possible Cause 2: Off-Target Effects. As with many small-molecule inhibitors, off-target activities are possible and may contribute to cytotoxicity.
-
Troubleshooting Step: If possible, use a structurally different PARP inhibitor as a control to see if the effect is consistent across the class of drugs. Additionally, consider downstream assays to confirm that the observed cytotoxicity is linked to PARP inhibition (e.g., measuring PAR levels).
-
Possible Cause 3: Experimental Conditions. Ensure that the solvent (e.g., DMSO) concentration is consistent and non-toxic across all wells and that the incubation time is appropriate.
Issue 2: How can I assess the potential for myelotoxicity of this compound in my in vitro experiments?
-
Recommended Assay: A colony-forming unit (CFU) or colony-forming cell (CFC) assay using hematopoietic progenitor cells is the standard method. The CFU-GM (colony-forming unit-granulocyte, macrophage) assay is specifically mentioned in the literature for CEP-8983.[2][7]
-
Principle of the Assay: This assay measures the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies of mature cells in a semi-solid medium. A reduction in the number or size of colonies in the presence of the drug indicates myelotoxicity.
-
General Workflow:
-
Isolate mononuclear cells from human bone marrow or cord blood.
-
Incubate the cells with various concentrations of this compound (and/or its active metabolite CEP-8983), alongside appropriate controls.
-
Plate the cells in a methylcellulose-based medium containing cytokines that support the growth of granulocyte and macrophage colonies.
-
Incubate for approximately 14 days.
-
Quantify the number of colonies formed in each condition.
-
Experimental Protocols
Methodology for In Vitro Myelotoxicity Assessment (CFU-GM Assay)
Based on the literature, a validated in vitro granulocyte-macrophage colony-forming unit (CFU-GM) myelotoxicologic assay was used to determine the selectivity of CEP-8983 for malignant versus normal cells.[7] While a detailed step-by-step protocol is not provided in the search results, the general methodology is as follows:
-
Cell Source: Obtain human bone marrow progenitor cells.
-
Drug Incubation: Co-incubate the progenitor cells with the active compound (CEP-8983) with or without a chemotherapeutic agent (e.g., temozolomide or topotecan).[7] A range of concentrations for the PARP inhibitor should be used to assess dose-dependency.
-
Plating: Plate the cells in a semi-solid culture medium (e.g., methylcellulose) supplemented with growth factors and cytokines necessary to promote the differentiation and proliferation of granulocyte and macrophage precursors.
-
Colony Formation: Culture the plates for a period sufficient for colony formation (typically 10-14 days) in a humidified incubator at 37°C and 5% CO₂.
-
Analysis: Enumerate the number of colonies (typically defined as aggregates of >40 cells) under a microscope. The results are then expressed as a percentage of colony formation compared to the vehicle-treated control. A statistically significant reduction in colony formation indicates myelotoxicity.
Visualizations
Caption: Mechanism of action for this compound.
Caption: General workflow for assessing cell viability.
References
- 1. Facebook [cancer.gov]
- 2. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors | springermedizin.de [springermedizin.de]
- 5. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors [periodicos.capes.gov.br]
- 6. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. icr.ac.uk [icr.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
Strategies to enhance CEP-9722 efficacy in resistant tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor CEP-9722. The information is designed to address specific issues that may be encountered during experiments aimed at enhancing its efficacy in resistant tumors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule prodrug that is converted in vivo to its active metabolite, CEP-8983.[1] CEP-8983 is a potent inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase 1 (PARP-1) and PARP-2.[2][3] PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] By inhibiting PARP, CEP-8983 prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[1] In tumors with defects in other DNA repair pathways, such as homologous recombination repair (HRR), this accumulation of DSBs can lead to genomic instability and apoptosis, a concept known as synthetic lethality.[2][3]
Q2: My tumor model is not responding to this compound monotherapy. What are the potential reasons for this intrinsic resistance?
The most likely reason for intrinsic resistance to a PARP inhibitor like this compound is a proficient homologous recombination repair (HRR) pathway in the tumor cells. The efficacy of this compound has been shown to be inversely correlated with the HRR response to DNA damage.[4] Tumors with a robust ability to repair DSBs via HRR can overcome the DNA damage induced by PARP inhibition.
-
Troubleshooting Tip: Assess the HRR status of your tumor model. This can be done by checking for mutations in key HRR genes (e.g., BRCA1, BRCA2, PALB2, RAD51C) or by functional assays such as RAD51 foci formation following DNA damage.[4]
Q3: I have observed that my tumor model, which was initially sensitive to this compound, has developed resistance over time. What are the possible mechanisms of acquired resistance?
While specific studies on acquired resistance to this compound are limited, mechanisms observed for other PARP inhibitors are likely applicable and include:
-
Restoration of HRR function: Secondary mutations in genes like BRCA1 or BRCA2 can restore their function, thereby reactivating the HRR pathway.[1][5]
-
Reduced PARP trapping: Changes in the PARP1 protein can reduce its trapping on DNA, which is a key part of the cytotoxic effect of many PARP inhibitors.[5]
-
Increased drug efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the active drug, CEP-8983.[1][5]
-
Protection of replication forks: Mechanisms that stabilize stalled replication forks can prevent the formation of DSBs, thus conferring resistance.[5]
Q4: What combination strategies can be used to enhance the efficacy of this compound in resistant tumors?
Combining this compound with other agents is a promising strategy to overcome resistance.
-
With DNA-damaging chemotherapy: this compound has been shown to sensitize chemoresistant tumor cells to agents like temozolomide (B1682018) and irinotecan (B1672180).[5] This is because the chemotherapy induces DNA damage, and this compound prevents its repair.
-
With agents that induce "BRCAness": In HRR-proficient tumors, combining this compound with agents that inhibit other DNA repair pathways or induce a state of "BRCAness" (a phenotype resembling BRCA-mutated tumors) could create a synthetic lethal vulnerability. For example, inhibitors of CDK1 have been shown to compromise HRR and sensitize BRCA-proficient cancers to PARP inhibitors.[6]
-
With immunotherapy: The combination of PARP inhibitors with immune checkpoint inhibitors is being explored. DNA damage induced by PARP inhibitors can increase tumor neoantigen presentation and upregulate PD-L1, potentially making tumors more susceptible to immunotherapy.
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays with CEP-8983 (the active metabolite of this compound).
-
Possible Cause 1: Drug solubility and stability.
-
Possible Cause 2: Cell line-specific sensitivity.
-
Troubleshooting: As demonstrated in urothelial carcinoma cell lines, sensitivity to CEP-8983 can vary significantly.[7] It is crucial to characterize the HRR status of your cell lines. Run a dose-response curve for each new cell line to determine the appropriate concentration range.
-
-
Possible Cause 3: Assay timing and duration.
-
Troubleshooting: The cytotoxic effects of PARP inhibitors may take several days to become apparent as they are often dependent on cells entering S-phase. Optimize the incubation time with the drug (e.g., 72, 96, or 120 hours) for your specific cell line.
-
Problem: Lack of in vivo efficacy of this compound in a xenograft model.
-
Possible Cause 1: Suboptimal dosing or schedule.
-
Troubleshooting: A phase 1 clinical trial of this compound in combination with temozolomide established a maximum tolerated dose (MTD) of 750 mg/day.[2][6] Preclinical studies have used doses up to 200 mg/kg/day in mice.[7] Ensure your dosing regimen is within a therapeutic window. Consider the timing of administration, especially when combining with other agents, to maximize synergy.
-
-
Possible Cause 2: Tumor model is HRR-proficient.
-
Troubleshooting: As with in vitro models, the HRR status of the xenograft is a key determinant of sensitivity. If possible, use a patient-derived xenograft (PDX) model with a known HRR deficiency or a cell line-derived xenograft with a characterized HRR status.
-
-
Possible Cause 3: Pharmacokinetic/pharmacodynamic (PK/PD) issues.
-
Troubleshooting: this compound is a prodrug that needs to be converted to CEP-8983. Factors affecting drug absorption and metabolism can influence efficacy. If feasible, perform PK studies to measure the levels of CEP-8983 in plasma and tumor tissue. PD assessments, such as measuring PAR levels in tumor biopsies, can confirm target engagement.[5]
-
Quantitative Data
Table 1: Preclinical Efficacy of this compound/CEP-8983 in Combination with Chemotherapy
| Tumor Model | Combination Treatment | Dosing | Tumor Growth Inhibition | Reference |
| RG2 Glioblastoma Xenograft | This compound + Temozolomide | This compound: 136 mg/kg/day; Temozolomide: 68 mg/kg for 5 days | 60% inhibition compared to temozolomide alone | [5] |
| HT29 Colon Carcinoma Xenograft | This compound + Irinotecan | This compound: 136 mg/kg/day; Irinotecan: 10 mg/kg for 5 days | 80% inhibition compared to irinotecan alone | [5] |
Table 2: In Vitro Activity of CEP-8983
| Cell Line | Cancer Type | IC50 (PARP-1) | IC50 (PARP-2) | Effect on Cell Viability (1 µM) | Reference |
| Not specified | Not specified | 20 nM | 6 nM | Not specified | [2][3] |
| RT4 | Urothelial Carcinoma | Not specified | Not specified | ~20% reduction | [7] |
| T24 | Urothelial Carcinoma | Not specified | Not specified | ~20% reduction | [7] |
| 5637 | Urothelial Carcinoma | Not specified | Not specified | No reduction | [7] |
| TCC-SUP | Urothelial Carcinoma | Not specified | Not specified | No reduction | [7] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted for assessing the cytotoxic effects of CEP-8983.
-
Materials:
-
96-well plates
-
Tumor cell lines
-
Complete culture medium
-
CEP-8983
-
DMSO (for dissolving CEP-8983)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of CEP-8983 in complete culture medium from a stock solution in DMSO. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Replace the medium in the wells with the medium containing the different concentrations of CEP-8983 or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. RAD51 Foci Formation Assay
This immunofluorescence-based assay is used to assess the HRR capacity of cells.
-
Materials:
-
Cells cultured on coverslips or in chamber slides
-
DNA damaging agent (e.g., ionizing radiation or a chemotherapeutic)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with a DNA damaging agent to induce DSBs.
-
At various time points after treatment (e.g., 4, 8, 24 hours), fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-RAD51 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with antifade mounting medium.
-
Visualize and quantify the number of RAD51 foci per nucleus using a fluorescence microscope. A higher number of foci indicates a proficient HRR response.
-
Visualizations
Caption: Mechanism of action of this compound and its dependence on HRR status.
References
- 1. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-Existing and Acquired Resistance to PARP Inhibitor-Induced Synthetic Lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of this compound, a poly (ADP-ribose) polymerase inhibitor, in urothelial carcinoma correlates inversely with homologous recombination repair response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
Validation & Comparative
Comparative Analysis of PARP Trapping Efficiency: A Guide for Researchers
A comprehensive evaluation of the PARP trapping potential of CEP-9722 in the context of established PARP inhibitors.
This guide provides a comparative overview of the PARP trapping efficiency of various PARP inhibitors, with a focus on contextualizing the potential of this compound. Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of therapeutic agents that interfere with DNA damage repair, demonstrating significant efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. A key mechanism of action for many PARP inhibitors is the "trapping" of PARP enzymes on DNA at sites of single-strand breaks. This conversion of a catalytic inhibitor into a cellular poison, which obstructs DNA replication and leads to cytotoxic double-strand breaks, is a critical determinant of their antitumor potency.
It is important to note that while this compound is known as a prodrug of the potent PARP-1 and PARP-2 inhibitor CEP-8983, publicly available literature does not currently contain direct quantitative experimental data comparing the PARP trapping efficiency of this compound or CEP-8983 against other well-characterized PARP inhibitors.[1] The available information on this compound/CEP-8983 primarily focuses on its potent catalytic inhibition of PARP enzymes.[2][3]
This guide, therefore, summarizes the known catalytic inhibitory activity of CEP-8983 and provides a detailed comparison of the PARP trapping efficiencies of several clinically advanced PARP inhibitors to serve as a benchmark for future studies on novel compounds like this compound.
Comparison of PARP Inhibitor Catalytic Activity and Trapping Efficiency
The following tables summarize the catalytic inhibitory potency of CEP-8983 and the comparative PARP trapping efficiency of other prominent PARP inhibitors.
Table 1: Catalytic Inhibition of PARP Enzymes by CEP-8983
| Compound | Target | IC50 (nM) |
| CEP-8983 | PARP-1 | 20 |
| PARP-2 | 6 |
Data sourced from MedChemExpress and other publications.[2][3]
Table 2: Comparative PARP Trapping Efficiency of Clinically Advanced PARP Inhibitors
| PARP Inhibitor | Relative PARP Trapping Potency |
| Talazoparib | +++++ |
| Niraparib | ++++ |
| Olaparib | +++ |
| Rucaparib | +++ |
| Veliparib | + |
This qualitative ranking is based on multiple studies which consistently show Talazoparib to be the most potent PARP trapper, while Veliparib is the weakest. Olaparib and Rucaparib demonstrate similar and intermediate trapping efficiencies.[4][5][6][7]
Experimental Protocols for Assessing PARP Trapping
The efficiency of PARP trapping can be quantified using several established experimental methodologies. The two most common approaches are the fluorescence polarization (FP) assay and chromatin fractionation followed by immunoblotting.
Fluorescence Polarization (FP) Assay
This biochemical assay measures the ability of an inhibitor to stabilize the complex between PARP1 and a fluorescently labeled DNA oligonucleotide.
Principle: A small, fluorescently labeled DNA probe tumbles rapidly in solution, resulting in low fluorescence polarization. When the larger PARP1 protein binds to this probe, the tumbling slows, leading to an increase in polarization. In the presence of NAD+, PARP1 auto-poly(ADP-ribosyl)ates itself and dissociates from the DNA, causing the polarization to decrease. A potent PARP trapping agent will prevent this dissociation, thus maintaining a high fluorescence polarization signal.
Brief Protocol:
-
Reaction Setup: In a microplate, combine recombinant PARP1 enzyme and a fluorescently labeled DNA oligonucleotide.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) and incubate to allow for PARP1-DNA binding and inhibitor interaction.
-
Reaction Initiation: Add NAD+ to initiate the auto-poly(ADP-ribosylation) reaction.
-
Data Acquisition: Measure fluorescence polarization at various time points using a suitable plate reader.
-
Analysis: The concentration of the inhibitor required to prevent the decrease in fluorescence polarization is determined to quantify its trapping efficiency.
Chromatin Fractionation and Immunoblotting
This cell-based assay quantifies the amount of PARP1 that is tightly bound to chromatin within cells.
Principle: Cells are treated with the PARP inhibitor, and then lysed and subjected to subcellular fractionation to separate soluble nuclear proteins from the insoluble chromatin-bound proteins. An increase in the amount of PARP1 in the chromatin fraction of drug-treated cells compared to untreated controls indicates PARP trapping.
Brief Protocol:
-
Cell Treatment: Culture cells and treat with varying concentrations of the PARP inhibitor for a defined period. A DNA damaging agent (e.g., methyl methanesulfonate, MMS) can be used to enhance the trapping signal.
-
Cell Lysis and Fractionation: Harvest the cells and perform sequential lysis steps to isolate the chromatin-bound protein fraction.
-
Protein Quantification: Determine the protein concentration of the chromatin fractions.
-
Immunoblotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against PARP1. A histone antibody (e.g., Histone H3) is used as a loading control for the chromatin fraction.
-
Analysis: Quantify the band intensities to determine the relative amount of chromatin-bound PARP1 in treated versus untreated cells.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for assessing PARP trapping.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: A Comparative Guide to the PARP Inhibitors CEP-9722 and Rucaparib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for tumors with deficiencies in DNA damage repair pathways. This guide provides a detailed preclinical comparison of two such inhibitors: CEP-9722 and rucaparib (B1680265). While direct comparative studies are limited, this document synthesizes available preclinical data to offer an objective overview of their respective mechanisms, efficacy, and experimental foundations.
Mechanism of Action: Targeting the DNA Damage Response
Both this compound and rucaparib function by inhibiting PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. The inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs).
This compound is a prodrug that is converted in vivo to its active metabolite, CEP-8983 . CEP-8983 is a potent inhibitor of PARP-1 and PARP-2.[1] Its primary mechanism is the catalytic inhibition of these enzymes, preventing the synthesis of poly(ADP-ribose) chains and thereby stalling the DNA repair process.[2]
Rucaparib inhibits PARP-1, PARP-2, and PARP-3.[3] Beyond catalytic inhibition, rucaparib is also known to trap PARP enzymes on DNA at the site of damage.[4] This "trapping" creates a toxic protein-DNA complex that is itself a lesion, further disrupting DNA replication and repair, and contributing significantly to its cytotoxic effect.[4]
A key concept underlying the efficacy of both inhibitors is synthetic lethality . In cancer cells with pre-existing defects in the homologous recombination (HR) pathway for DSB repair (e.g., due to BRCA1/2 mutations), the PARP inhibition-induced DSBs cannot be efficiently repaired, leading to genomic instability and cell death. Normal cells with functional HR pathways are less affected.
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies of this compound (as its active metabolite CEP-8983) and rucaparib. It is important to note that these data are not from direct head-to-head comparative studies, and experimental conditions may vary between studies.
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target(s) | IC₅₀ (nM) | Reference(s) |
| CEP-8983 | PARP-1 | 20 | [1] |
| PARP-2 | 6 | [1] | |
| Rucaparib | PARP-1, -2, -3 | Ki of 1.4 nM for PARP-1 | [5] |
Table 2: In Vitro Cell Viability
| Inhibitor | Cell Line | Cancer Type | BRCA Status | IC₅₀ | Reference(s) |
| CEP-8983 | Not specified | Not specified | Not specified | Not specified | |
| Rucaparib | BrKras | Murine Ovarian | BRCA1 deficient | 84 nM | [6] |
| C2Km | Murine Ovarian | BRCA1 wild-type | 13 µM | [6] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Dosing | Outcome | Reference(s) |
| This compound | RT4 | Urothelial Carcinoma | 200 mg/kg daily | Dose-dependent antitumor activity | [7] |
| Rucaparib | BrKras | Murine Ovarian | 150 mg/kg twice daily | Significant tumor growth inhibition and improved survival | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are outlines of common experimental protocols used in the evaluation of PARP inhibitors.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the PARP inhibitor (e.g., this compound or rucaparib) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) is determined.
Xenograft Tumor Model Studies
Xenograft models are used to evaluate the in vivo efficacy of anticancer agents.
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the PARP inhibitor (e.g., this compound or rucaparib) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study continues until tumors in the control group reach a predetermined size, at which point all animals are euthanized.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Survival analysis may also be performed.
Summary and Conclusion
This guide provides a comparative overview of the preclinical data for this compound and rucaparib. Both are potent PARP inhibitors that leverage the principle of synthetic lethality.
-
This compound (via its active form CEP-8983) is a strong inhibitor of PARP-1 and PARP-2, with demonstrated preclinical activity in sensitizing cancer cells to chemotherapy.[2]
-
Rucaparib inhibits PARP-1, -2, and -3 and has an additional, potent mechanism of trapping PARP on DNA, which contributes significantly to its cytotoxicity.[3][4] Preclinical studies have shown its efficacy in BRCA-mutant models.[6]
The absence of direct head-to-head preclinical studies makes it challenging to definitively declare one inhibitor superior to the other. The choice of inhibitor for further development or clinical application may depend on the specific cancer type, the genetic background of the tumor (particularly its HR status), and the desired therapeutic strategy (monotherapy versus combination therapy). The data presented here should serve as a valuable resource for researchers and drug development professionals in making informed decisions in the evolving field of PARP inhibition.
References
- 1. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Activity of this compound, a poly (ADP-ribose) polymerase inhibitor, in urothelial carcinoma correlates inversely with homologous recombination repair response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of PARP Inhibitors: CEP-9722 vs. Talazoparib
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent Poly (ADP-ribose) polymerase (PARP) inhibitors: CEP-9722 and talazoparib (B560058). This analysis is based on available preclinical and clinical data, focusing on their mechanism of action, potency, and clinical efficacy.
This document summarizes key quantitative data in structured tables, offers detailed protocols for essential experiments, and visualizes critical pathways and workflows to facilitate a clear and objective comparison.
Mechanism of Action: Targeting DNA Repair
Both this compound and talazoparib are potent inhibitors of PARP-1 and PARP-2 enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] By inhibiting PARP, these drugs lead to an accumulation of unrepaired SSBs. When these unrepaired SSBs are encountered during DNA replication, they are converted into more lethal DNA double-strand breaks (DSBs).
In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[1]
A key differentiator in the mechanism of some PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex. This trapped complex itself is a cytotoxic lesion that obstructs DNA replication. Talazoparib is recognized as a particularly potent PARP trapper, which is believed to contribute significantly to its high cytotoxicity.[3] this compound, through its active metabolite CEP-8983, also functions by inhibiting PARP enzymes, thereby preventing DNA repair and potentiating the effects of DNA-damaging agents.[2][4]
Figure 1. Signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cells.
Preclinical Potency: A Quantitative Comparison
The potency of PARP inhibitors is a critical determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| CEP-8983 (active metabolite of this compound) | PARP-1 | 20 | [5][6] |
| PARP-2 | 6 | [5][6] | |
| Talazoparib | PARP-1 | ~0.5 - 1.0 | [7][8][9] |
| PARP-2 | ~0.2 | [7][8] | |
| Table 1: Comparative in vitro inhibitory potency (IC50) of CEP-8983 and Talazoparib against PARP-1 and PARP-2 enzymes. |
Based on the available data, talazoparib demonstrates significantly higher in vitro potency against both PARP-1 and PARP-2 compared to CEP-8983. Furthermore, studies have highlighted that talazoparib is 20- to over 200-fold more potent than other PARP inhibitors like olaparib (B1684210) and veliparib (B1684213) in certain breast cancer cell lines and is 3- to 8-fold more potent at trapping PARP-DNA complexes.[9]
Pharmacokinetics: A Summary of Key Parameters
The pharmacokinetic profiles of this compound and talazoparib influence their dosing schedules and clinical utility.
| Parameter | This compound | Talazoparib | Reference(s) |
| Administration | Oral | Oral | [10][11] |
| Active Form | CEP-8983 (prodrug) | Talazoparib | [2] |
| Time to Peak Plasma Concentration (Tmax) | High variability | 1-2 hours | [10][11][12][13] |
| Terminal Half-life (t1/2) | High variability | ~90 hours | [10][12][13] |
| Metabolism | - | Minimal hepatic metabolism | [13] |
| Excretion | - | Primarily renal | [12][13] |
| Table 2: Comparative pharmacokinetic parameters of this compound and Talazoparib. |
Talazoparib exhibits a more defined pharmacokinetic profile with a consistent time to peak plasma concentration and a long terminal half-life, which supports once-daily dosing.[13][14] Pharmacokinetic data for this compound has shown high inter- and intra-patient variability.[10]
Clinical Efficacy and Safety: A Review of Trial Data
Direct comparative clinical trials between this compound and talazoparib have not been conducted. Therefore, this section summarizes key findings from separate clinical studies.
This compound: A Phase 1 dose-escalation study evaluated this compound in combination with temozolomide (B1682018) in patients with advanced solid tumors.[4][15]
-
Maximum Tolerated Dose (MTD): 750 mg/day in combination with temozolomide.[4][15]
-
Efficacy: Limited clinical activity was observed, with one patient with melanoma achieving a partial response at the 1,000 mg/day dose.[15][16]
-
Safety: The most common treatment-related adverse events were grade 1 or 2 nausea, vomiting, and diarrhea. Grade 3 adverse events included asthenia, myositis, diarrhea, and fatigue.[4][15]
Talazoparib: Talazoparib has undergone extensive clinical development and has received regulatory approval for specific indications.
-
Breast Cancer (EMBRACA trial): In patients with germline BRCA-mutated, HER2-negative advanced breast cancer, talazoparib demonstrated a significant improvement in progression-free survival (PFS) compared to standard chemotherapy (median PFS 8.6 months vs. 5.6 months). The objective response rate (ORR) was also significantly higher with talazoparib (62.6% vs. 27.2%).[17]
-
Prostate Cancer (TALAPRO-2 trial): In combination with enzalutamide (B1683756) for first-line treatment of metastatic castration-resistant prostate cancer (mCRPC), talazoparib showed a prolongation of radiographic progression-free survival.
-
Solid Tumors (TAPUR study): Talazoparib showed antitumor activity in various advanced solid tumors with BRCA1/2 mutations, with a disease control rate of 57% and an objective response rate of 36%.[18]
-
Safety: Common adverse events associated with talazoparib include anemia, fatigue, nausea, neutropenia, and thrombocytopenia.
| Feature | This compound (in combination with Temozolomide) | Talazoparib (Monotherapy and Combination) | Reference(s) |
| Development Stage | Phase 1 | Approved for specific indications | [4] |
| Patient Population | Advanced solid tumors | Advanced solid tumors, gBRCAm breast cancer, mCRPC | [4] |
| Key Efficacy Outcome | Limited clinical activity (1 partial response in Phase 1) | Significant improvement in PFS and ORR in breast cancer; prolonged rPFS in prostate cancer | [15][17] |
| Common Adverse Events | Nausea, vomiting, diarrhea, asthenia, fatigue | Anemia, fatigue, nausea, neutropenia, thrombocytopenia | [4] |
| Table 3: Summary of clinical trial data for this compound and Talazoparib. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PARP inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2. Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[19]
-
Drug Treatment: Prepare serial dilutions of the PARP inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[19]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[20]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[21]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
DNA Damage (Comet) Assay
The Comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Agarose (B213101) Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) at 4°C to lyse the cells and unfold the DNA.[22]
-
Alkaline Unwinding (for SSBs and DSBs): Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[23]
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (fragments) will migrate out of the nucleoid, forming a "comet tail."[22]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.[22]
Western Blot for DNA Damage Markers
This technique is used to detect specific proteins involved in the DNA damage response, such as γH2AX and cleaved PARP.
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-γH2AX, anti-cleaved PARP) overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[26]
PARP Trapping Assay
This assay quantifies the ability of an inhibitor to trap PARP on DNA.
Protocol (Cell-Based Chromatin Fractionation):
-
Cell Treatment: Treat cells with varying concentrations of the PARP inhibitor. A DNA damaging agent (e.g., MMS) can be added to enhance the trapping signal.[27]
-
Chromatin Fractionation: Harvest the cells and perform subcellular fractionation to isolate the chromatin-bound proteins.[27]
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions.[27]
-
Western Blot: Perform a Western blot on the chromatin-bound fractions using a primary antibody against PARP1. A histone protein (e.g., Histone H3) should be used as a loading control for the chromatin fraction.[4]
-
Data Analysis: Quantify the intensity of the PARP1 band relative to the loading control. An increase in the amount of chromatin-bound PARP1 indicates PARP trapping.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.
Figure 3. General workflow for a clonogenic survival assay.
Protocol:
-
Cell Plating: Plate a known number of single cells in petri dishes. The number of cells plated will depend on the expected toxicity of the treatment.[28]
-
Treatment: Treat the cells with the PARP inhibitor for a specified duration.[29]
-
Incubation: After treatment, wash the cells and add fresh medium. Incubate the plates for 1-3 weeks, allowing surviving cells to form colonies.[30]
-
Fixing and Staining: When colonies are visible, aspirate the medium, fix the colonies with a solution such as 10% formalin, and then stain them with a dye like 0.5% crystal violet.[30]
-
Colony Counting: Count the number of colonies containing at least 50 cells.[30]
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition to generate a cell survival curve.[29]
Conclusion
This comparative analysis indicates that while both this compound and talazoparib target the PARP-mediated DNA repair pathway, there are significant differences in their preclinical potency and clinical development status. Talazoparib has demonstrated superior in vitro potency and a more potent PARP trapping mechanism, which has translated into robust clinical efficacy in certain cancer types, leading to its regulatory approval. This compound, while showing evidence of PARP inhibition, has demonstrated limited clinical activity in early-phase trials.
For researchers and drug development professionals, this guide provides a foundational understanding of the key attributes of these two PARP inhibitors, supported by experimental data and detailed protocols for further investigation. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual framework for the mechanisms and methodologies discussed.
References
- 1. Population Pharmacokinetics of Talazoparib in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Portico [access.portico.org]
- 10. ascopubs.org [ascopubs.org]
- 11. drugs.com [drugs.com]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. oncnursingnews.com [oncnursingnews.com]
- 18. Talazoparib in Patients With Solid Tumors With BRCA1/ 2 Mutation: Results From the Targeted Agent and Profiling Utilization Registry Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Comet assay - Wikipedia [en.wikipedia.org]
- 23. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 24. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 29. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 30. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating CEP-9722's Synergy with Novel Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PARP inhibitor CEP-9722 in combination with various chemotherapeutic agents. The data presented is compiled from preclinical and clinical studies to support the validation of its synergistic potential.
This compound is the orally available prodrug of CEP-8983, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2.[1] PARP enzymes are critical components of the base excision repair (BER) pathway, which repairs DNA single-strand breaks (SSBs). By inhibiting PARP, this compound prevents the repair of SSBs, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination. This mechanism of action forms the basis for its synergistic effect with DNA-damaging chemotherapeutic agents.
Performance Comparison with Chemotherapeutic Agents
The synergistic potential of this compound has been evaluated in combination with several chemotherapeutic agents. The following tables summarize the key quantitative data from these studies.
Clinical Study: this compound with Temozolomide (B1682018) in Solid Tumors
A Phase 1 clinical trial (NCT00920595) evaluated the safety and efficacy of this compound in combination with the alkylating agent temozolomide in patients with advanced solid tumors.[1][2][3]
Table 1: Efficacy of this compound in Combination with Temozolomide (NCT00920595) [1][2]
| Dosage of this compound (daily) | Number of Patients | Best Overall Response |
| 150 mg | 3 | Progressive Disease |
| 300 mg | 6 | Stable Disease (1), Progressive Disease (5) |
| 500 mg | 4 | Stable Disease (1), Progressive Disease (3) |
| 750 mg | 9 | Stable Disease (2), Progressive Disease (7) |
| 1000 mg | 4 | Partial Response (1), Progressive Disease (3) |
Note: All patients received temozolomide at a dose of 150 mg/m²/day.
Table 2: Treatment-Related Adverse Events (TRAEs) in ≥10% of Patients (NCT00920595) [1][4]
| Adverse Event | All Grades (%) | Grade 3-4 (%) |
| Nausea | 58 | 4 |
| Fatigue | 54 | 8 |
| Vomiting | 46 | 0 |
| Diarrhea | 38 | 4 |
| Anorexia | 35 | 0 |
| Constipation | 27 | 0 |
| Headache | 19 | 0 |
| Abdominal Pain | 15 | 0 |
| Dyspepsia | 12 | 0 |
The maximum tolerated dose (MTD) of this compound in combination with temozolomide was determined to be 750 mg once daily.[1][2]
Preclinical Studies: Synergy with Temozolomide, Irinotecan, and Cisplatin
Preclinical investigations have demonstrated the potential of this compound and its active metabolite, CEP-8983, to enhance the efficacy of other DNA-damaging agents.
Table 3: In Vivo Efficacy of this compound and its Active Metabolite (CEP-8983) in Combination Therapy
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Glioblastoma | U251MG | CEP-8983 + Temozolomide | >50% (synergistic) | Miknyoczki et al., 2007 |
| Colon Cancer | HT-29 | CEP-8983 + Irinotecan | >60% (synergistic) | Miknyoczki et al., 2007 |
| Urothelial Carcinoma | RT4 | This compound + Cisplatin | Increased DNA damage vs monotherapy | Jian et al., 2014[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Phase 1 Clinical Trial of this compound with Temozolomide (NCT00920595)[1][3]
-
Study Design: An open-label, dose-escalation Phase 1 study.
-
Patient Population: Adults with advanced solid tumors for whom temozolomide was considered an appropriate treatment.
-
Treatment Regimen:
-
Cycle 1 (Monotherapy): this compound administered orally once daily for 5 days of a 14-day cycle.
-
Subsequent Cycles (Combination Therapy): this compound administered orally once daily for 5 days in combination with temozolomide (150 mg/m²/day) for 5 days of a 28-day cycle.
-
-
Dose Escalation: A standard 3+3 dose-escalation design was used, with this compound doses starting at 150 mg/day and escalating to 300, 500, 750, and 1000 mg/day.
-
Endpoints:
-
Primary: To determine the MTD and dose-limiting toxicities (DLTs) of this compound in combination with temozolomide.
-
Secondary: To assess the safety and tolerability, pharmacokinetics, and preliminary anti-tumor activity of the combination.
-
Preclinical In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice were used for tumor xenograft implantation.
-
Cell Lines:
-
Glioblastoma: U251MG
-
Colon Carcinoma: HT-29
-
Urothelial Carcinoma: RT4
-
-
Treatment Administration:
-
CEP-8983/CEP-9722: Administered orally or via subcutaneous injection.
-
Temozolomide, Irinotecan, Cisplatin: Administered via standard routes (e.g., oral, intraperitoneal).
-
-
Efficacy Assessment: Tumor volumes were measured regularly, and tumor growth inhibition was calculated by comparing the mean tumor volume of treated groups to the vehicle control group.
-
Pharmacodynamic Assessments: PARP inhibition in tumor tissues or peripheral blood mononuclear cells was assessed by measuring poly(ADP-ribose) (PAR) levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the evaluation of this compound's synergistic activity.
Caption: PARP Inhibition Signaling Pathway.
Caption: Clinical Trial Experimental Workflow.
Caption: Preclinical Study Experimental Workflow.
References
- 1. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of this compound, a poly (ADP-ribose) polymerase inhibitor, in urothelial carcinoma correlates inversely with homologous recombination repair response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of CEP-9722 in BRCA-Mutant vs. BRCA-Wildtype Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the poly (ADP-ribose) polymerase (PARP) inhibitor, CEP-9722, in cancer cells with and without mutations in the breast cancer susceptibility genes, BRCA1 and BRCA2. The content is supported by preclinical experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Introduction
This compound is a prodrug that is converted in the body to its active form, CEP-8983, a potent inhibitor of the nuclear enzymes PARP-1 and PARP-2.[1] These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. The therapeutic strategy behind PARP inhibitors lies in the concept of synthetic lethality . In this context, the inhibition of a second DNA repair pathway (BER by PARP inhibitors) is lethal to cancer cells that already have a defect in another key DNA repair pathway, namely homologous recombination (HR), often due to mutations in BRCA1 or BRCA2 genes.
BRCA1 and BRCA2 are essential proteins for the error-free repair of double-strand DNA breaks (DSBs) via HR. Cells with mutated, non-functional BRCA proteins (BRCA-mutant) are deficient in HR and rely heavily on other repair mechanisms, including PARP-mediated repair, for survival. When PARP is inhibited in these cells, SSBs accumulate and, during DNA replication, are converted into DSBs. The inability to repair these DSBs due to defective HR leads to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death). In contrast, cells with functional BRCA proteins (BRCA-wildtype) can still utilize the HR pathway to repair these DSBs, making them less sensitive to PARP inhibition.
This guide will delve into the preclinical evidence that supports the differential efficacy of this compound in BRCA-mutant versus BRCA-wildtype cancer cells, providing a framework for further research and development.
Mechanism of Action: The Principle of Synthetic Lethality
The differential effect of this compound on BRCA-mutant and BRCA-wildtype cells is rooted in the principle of synthetic lethality. The following diagram illustrates this concept.
Caption: Synthetic lethality of this compound in BRCA-mutant cells.
Comparative Efficacy Data
The following tables summarize the key findings from this study, comparing cell lines with low versus high HR repair capacity.
Table 1: Cell Viability Inhibition by CEP-8983 (1 µmol/l)
| Cell Line | Homologous Recombination (HR) Capacity | % Reduction in Cell Viability |
| RT4 | Low | ~20% |
| T24 | Low | ~20% |
| 5637 | High | No significant reduction |
| TCC-SUP | High | No significant reduction |
Table 2: Induction of Apoptosis and Necrosis by CEP-8983
| Cell Line | Homologous Recombination (HR) Capacity | % Apoptosis | % Necrosis |
| RT4 | Low | 9.7% | - |
| 5637 | High | - | 9.1% |
Table 3: DNA Damage and Repair Capacity
| Cell Line | Homologous Recombination (HR) Capacity | Relative DNA Damage (COMET Assay) | RAD51 Foci Formation (post-irradiation) |
| RT4 | Low | High | Low |
| T24 | Low | - | Low |
| 5637 | High | Low | High |
| TCC-SUP | High | - | High |
These data strongly suggest that cells deficient in homologous recombination are more susceptible to the cytotoxic effects of CEP-8983, the active metabolite of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for determining cell viability using the MTT assay.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of CEP-8983 or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drug to take effect.
-
MTT Addition: After the incubation period, MTT reagent is added to each well and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the insoluble formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.
RAD51 Foci Formation Assay
This immunofluorescence-based assay is used to assess the functionality of the homologous recombination pathway. RAD51 is a key protein that forms nuclear foci at sites of DNA double-strand breaks during HR.
Caption: Workflow for the RAD51 foci formation assay.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with a DNA damaging agent (e.g., ionizing radiation) to induce DSBs.
-
Incubation: Cells are incubated for a period (e.g., 8 hours) to allow for the recruitment of DNA repair proteins and the formation of RAD51 foci.
-
Fixation and Permeabilization: Cells are fixed with a solution like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.
-
Blocking: Non-specific antibody binding sites are blocked using a solution containing serum.
-
Antibody Staining: Cells are incubated with a primary antibody specific to RAD51, followed by a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining: The cell nuclei are stained with a fluorescent DNA-binding dye such as DAPI.
-
Microscopy and Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The number of RAD51 foci per nucleus is then quantified. A low number of RAD51 foci after DNA damage is indicative of deficient homologous recombination.
Conclusion
The available preclinical data, although not from a direct head-to-head comparison in isogenic breast or ovarian cancer cell lines, strongly supports the hypothesis that this compound is more effective in BRCA-mutant or otherwise homologous recombination-deficient cancer cells than in BRCA-wildtype or HR-proficient cells. This differential efficacy is based on the well-established principle of synthetic lethality. The study in urothelial carcinoma cells provides compelling evidence that the cytotoxic effects of this compound's active metabolite, CEP-8983, are significantly greater in cells with impaired homologous recombination, as evidenced by reduced cell viability, increased apoptosis, and higher levels of DNA damage.
Further studies in well-characterized BRCA-mutant and BRCA-wildtype isogenic cell line pairs and patient-derived xenograft models are warranted to provide more definitive quantitative comparisons and to further elucidate the potential of this compound as a targeted therapy for patients with BRCA-mutated cancers. The experimental protocols and the underlying mechanism of action detailed in this guide provide a solid foundation for researchers and drug development professionals to design and interpret future studies on this compound and other PARP inhibitors.
References
Navigating the Safety Landscape of PARP Inhibitors: A Comparative Analysis of CEP-9722 and Other Agents
For Researchers, Scientists, and Drug Development Professionals
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA damage repair, particularly in patients with BRCA1/2 mutations. As the number of approved and investigational PARP inhibitors grows, a comprehensive understanding of their comparative safety profiles is crucial for informed clinical development and therapeutic selection. This guide provides an objective comparison of the safety profile of the investigational agent CEP-9722 against established PARP inhibitors: olaparib, niraparib (B1663559), rucaparib, talazoparib (B560058), and veliparib (B1684213), supported by available clinical trial data.
Executive Summary
PARP inhibitors as a class are associated with a characteristic spectrum of adverse events (AEs), primarily hematological and gastrointestinal toxicities, as well as fatigue. However, the incidence and severity of these AEs can differ significantly among the various agents. Data for this compound, a prodrug of the PARP-1/2 inhibitor CEP-8983, is primarily derived from a Phase 1 dose-escalation study in combination with temozolomide (B1682018). In this context, this compound demonstrated a manageable safety profile, with the most common treatment-related AEs being mild to moderate nausea, vomiting, and diarrhea. In contrast, approved PARP inhibitors have been extensively studied as monotherapy and in various combinations, providing a more robust dataset for comparison. Hematological toxicities, particularly anemia, neutropenia, and thrombocytopenia, are consistently observed across all approved PARP inhibitors, with niraparib and talazoparib often associated with higher rates of grade ≥3 hematological AEs.[1][2] Gastrointestinal toxicities, such as nausea and vomiting, are also common but are generally low-grade and manageable with supportive care.[3] Fatigue is another prevalent AE reported with all PARP inhibitors.[3] This guide will delve into the specific safety data for each compound, offering a detailed comparison to aid in the evaluation of this compound's potential therapeutic window.
Comparative Safety Profiles: A Data-Driven Overview
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in key clinical trials for this compound and other prominent PARP inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and treatment regimens.
Table 1: Hematological Adverse Events of this compound and Other PARP Inhibitors
| Adverse Event | This compound (with Temozolomide)¹ | Olaparib (SOLO-1)² | Niraparib (PRIMA)³ | Rucaparib (ARIEL3)⁴ | Talazoparib (EMBRACA)⁵ | Veliparib (BROCADE3)⁶ |
| Anemia | ||||||
| All Grades (%) | N/A | 38 | 50 | 37 | 54.9 | 42 |
| Grade ≥3 (%) | N/A | 22 | 31 | 19 | N/A | 40 |
| Neutropenia | ||||||
| All Grades (%) | N/A | 17 | 30 | 18-30 | N/A | 81 |
| Grade ≥3 (%) | N/A | 9 | 20 | 7 | N/A | 84 |
| Thrombocytopenia | ||||||
| All Grades (%) | N/A | 11 | 61 | 28 | N/A | 40 |
| Grade ≥3 (%) | N/A | 1 | 34 | 5 | N/A | 28 |
¹Data from a Phase 1 dose-escalation study of this compound in combination with temozolomide.[4] Specific percentages for hematological AEs were not detailed in the same manner as other trials. ²Data from the SOLO-1 trial in patients with newly diagnosed advanced ovarian cancer and a BRCA mutation.[5][6] ³Data from the PRIMA trial in patients with newly diagnosed advanced ovarian cancer.[7] ⁴Data from the ARIEL3 trial in patients with recurrent ovarian carcinoma.[7] ⁵Data from the EMBRACA trial in patients with germline BRCA-mutated, HER2-negative advanced breast cancer.[2][8] ⁶Data from the BROCADE3 trial of veliparib in combination with carboplatin (B1684641) and paclitaxel (B517696).[9]
Table 2: Non-Hematological Adverse Events of this compound and Other PARP Inhibitors
| Adverse Event | This compound (with Temozolomide)¹ | Olaparib (SOLO-1)² | Niraparib (PRIMA)³ | Rucaparib (ARIEL3)⁴ | Talazoparib (EMBRACA)⁵ | Veliparib (BROCADE3)⁶ |
| Nausea | ||||||
| All Grades (%) | Most common | 77 | 50 | N/A | N/A | N/A |
| Grade ≥3 (%) | N/A | 1 | N/A | N/A | N/A | N/A |
| Vomiting | ||||||
| All Grades (%) | Common | 40 | N/A | N/A | N/A | N/A |
| Grade ≥3 (%) | N/A | 1 | N/A | N/A | N/A | N/A |
| Diarrhea | ||||||
| All Grades (%) | Common | 37 | N/A | N/A | N/A | N/A |
| Grade ≥3 (%) | N/A | <1 | N/A | N/A | N/A | N/A |
| Fatigue/Asthenia | ||||||
| All Grades (%) | N/A | 67 | N/A | N/A | N/A | N/A |
| Grade ≥3 (%) | One patient (Asthenia) | 4 | N/A | N/A | N/A | N/A |
¹Data from a Phase 1 dose-escalation study of this compound in combination with temozolomide.[4] The terms "most common" and "common" were used in the report without specific percentages for all AEs. One patient experienced Grade 3 asthenia. ²Data from the SOLO-1 trial.[5][6] ³Data from the PRIMA trial.[7] ⁴Data from the ARIEL3 trial.[7] ⁵Data from the EMBRACA trial.[2][8] ⁶Data from the BROCADE3 trial.[9]
Signaling Pathways and Experimental Workflows
To understand the biological basis of both the efficacy and toxicity of PARP inhibitors, it is essential to visualize their mechanism of action and the methods used to assess their activity.
Detailed Experimental Protocols
A standardized approach to monitoring and grading AEs is critical for ensuring patient safety and for the accurate comparison of drug safety profiles. The methodologies outlined below are based on common practices in clinical trials of PARP inhibitors.
Monitoring and Grading of Adverse Events
In clinical trials for PARP inhibitors, AEs are systematically collected and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[10] This system provides a standardized terminology for reporting AEs and a grading scale (Grade 1 to 5) to assess their severity.
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
Management of Hematological Toxicities
Given the prevalence of myelosuppression with PARP inhibitors, regular monitoring of blood counts is a standard component of clinical trial protocols.
-
Monitoring: Complete blood counts (CBC) are typically performed at baseline and then weekly for the first month of treatment.[11] Subsequently, monitoring frequency may be reduced to monthly for the next 11 months and periodically thereafter, provided the patient's counts are stable.[11]
-
Management:
-
Anemia: Management may involve dose interruption and/or reduction.[12] Blood transfusions are considered for patients with symptomatic anemia or when hemoglobin levels fall significantly.[12]
-
Neutropenia: Grade 3 or 4 neutropenia is managed with dose interruption until the absolute neutrophil count recovers, followed by a dose reduction.[12]
-
Thrombocytopenia: Dose interruption is recommended for significant thrombocytopenia, with dose reduction upon recovery.[13] For niraparib, a lower starting dose is recommended for patients with a baseline platelet count of <150,000/μL or a body weight of <77 kg to mitigate the risk of severe thrombocytopenia.[14]
-
Management of Gastrointestinal Toxicities
Nausea and vomiting are common, particularly at the beginning of treatment.
-
Monitoring: The frequency and severity of nausea, vomiting, and diarrhea are assessed at each study visit through patient reporting.
-
Management:
-
Prophylaxis: Prophylactic antiemetics, such as 5-HT3 receptor antagonists (e.g., ondansetron), are often recommended, especially during the initial cycles of treatment.[13]
-
Symptomatic Treatment: For breakthrough nausea and vomiting, additional antiemetics from different classes may be administered.[13]
-
Dose Modification: In cases of persistent or severe gastrointestinal AEs, dose interruption and subsequent dose reduction may be necessary.
-
Conclusion
The safety profiles of approved PARP inhibitors are well-characterized, with myelosuppression and gastrointestinal toxicities being the most common class-related adverse events. While there are differences in the incidence and severity of these toxicities among the various agents, they are generally manageable with appropriate monitoring and supportive care. The available data for this compound, although limited to a Phase 1 combination study, suggest a safety profile consistent with the PARP inhibitor class, with a predominance of low-grade gastrointestinal AEs. As the clinical development of this compound progresses, further studies, particularly monotherapy trials, will be essential to fully delineate its safety profile and to establish its therapeutic index relative to other PARP inhibitors. This will enable a more direct and comprehensive comparison and inform its potential role in the evolving landscape of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Patients with advanced BRCA-mutated breast cancer found no overall survival benefit with talazoparib | MD Anderson Cancer Center [mdanderson.org]
- 3. targetedonc.com [targetedonc.com]
- 4. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse Reactions and Tolerability for LYNPARZA® (olaparib) in SOLO-1 [lynparzahcp.com]
- 6. lynparzaarguide.com [lynparzaarguide.com]
- 7. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Final Overall Survival Results From the Phase III EMBRACA Trial - The ASCO Post [ascopost.com]
- 9. Veliparib with carboplatin and paclitaxel in BRCA-mutated advanced breast cancer (BROCADE3): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring and comparing adverse events between PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Poly (ADP-ribose) Polymerase Inhibitors in the Management of Ovarian Cancer: A Drug Class Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes - Oncology Practice Management [oncpracticemanagement.com]
- 14. targetedonc.com [targetedonc.com]
Safety Operating Guide
Navigating the Safe Disposal of CEP-9722: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of investigational compounds like CEP-9722 are paramount for laboratory safety and environmental protection. While a publicly available, specific Safety Data Sheet (SDS) with detailed disposal protocols for this compound is not readily accessible, this guide provides essential, immediate safety and logistical information based on general best practices for the disposal of antineoplastic and other hazardous drugs. All procedures must be conducted in strict accordance with institutional, local, and national regulations.
This compound is identified as a small-molecule prodrug of CEP-8983, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity.[1][2] Its mechanism of action involves preventing the repair of DNA damage, leading to genomic instability and apoptosis in cancer cells.[1][2] Given its cytotoxic potential, this compound waste must be managed as hazardous.
Summary of Key Chemical Data
For easy reference, the following table summarizes essential information for this compound.
| Property | Value |
| CAS Number | 916574-83-9 |
| Molecular Formula | C₂₄H₂₆N₄O₃ |
| Molecular Weight | 418.49 g/mol |
| Mechanism of Action | Inhibitor of PARP-1 and PARP-2 |
| Primary Hazard | Potential antineoplastic and cytotoxic effects |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
Standard Operating Procedure for Disposal
The following step-by-step guide outlines a general procedure for the safe disposal of this compound and associated waste. This protocol is based on established guidelines for handling potent chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE) is mandatory throughout the disposal process. This includes, but is not limited to, double chemotherapy gloves, a solid-front barrier gown, and safety goggles or a full-face shield.[3]
Step 1: Waste Segregation
-
All materials that have come into contact with this compound, including unused or expired product, contaminated labware (e.g., vials, pipette tips, plates), and contaminated PPE, must be segregated from non-hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]
Step 2: Waste Containment
-
Solid Waste: Place all contaminated solid waste, such as gloves, gowns, and absorbent pads, into a designated, leak-proof, and clearly labeled hazardous waste container. These are often color-coded; for antineoplastic agents, special black RCRA (Resource Conservation and Recovery Act) containers may be required.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. This includes unused solutions and rinsing from contaminated glassware. The container must be clearly labeled as hazardous waste and specify the contents.
-
Sharps: Any syringes or needles used for handling this compound must be disposed of in a designated sharps container. If the syringe contains residual drug, it must be treated as bulk hazardous chemical waste and placed in a special bulk waste container, not a standard sharps container.[3]
Step 3: Labeling and Storage
-
Properly label all hazardous waste containers with a hazardous waste label that includes the chemical name ("this compound"), the associated hazards (e.g., "Cytotoxic," "Hazardous Chemical Waste"), and the accumulation start date.
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.
Step 4: Decontamination
-
Decontaminate all surfaces and equipment that may have come into contact with this compound. A common procedure involves cleaning with a detergent solution followed by a thorough rinse with water.[3]
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation for the waste manifest is completed accurately.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a hazardous chemical like this compound.
References
Essential Safety and Logistical Information for Handling CEP-9722
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operational use, and disposal of CEP-9722, a potent, orally active prodrug of the PARP-1 and PARP-2 inhibitor, CEP-8983. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its classification as a potential antineoplastic agent necessitates handling with stringent safety precautions applicable to cytotoxic compounds. The following guidelines are based on general safety protocols for PARP inhibitors and other antineoplastic agents.
Personal Protective Equipment (PPE):
A fundamental aspect of safely handling this compound is the consistent and correct use of appropriate personal protective equipment.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects from splashes and aerosol exposure. Should be discarded as contaminated waste after use. |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. | Minimizes the risk of inhaling aerosolized compound. |
Engineering Controls:
All handling of this compound powder, including weighing and reconstitution, should be performed in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Operational Plans: Reconstitution and Storage
Proper preparation and storage of this compound are crucial for maintaining its stability and efficacy.
Reconstitution for In Vitro Studies:
For cell-based assays, this compound can be reconstituted in dimethyl sulfoxide (B87167) (DMSO).
| Parameter | Value | Notes |
| Solvent | DMSO | Ensure use of anhydrous, cell-culture grade DMSO. |
| Stock Concentration | 10 mM | Prepare by dissolving 4.18 mg of this compound in 1 mL of DMSO. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Formulation for In Vivo Studies:
For oral gavage in animal models, this compound can be formulated as a suspension.
| Parameter | Vehicle | Notes |
| Suspension Vehicle | 0.5% (w/v) methylcellulose (B11928114) in sterile water | Prepare fresh daily. Ensure the suspension is homogenous before each administration. |
General Storage of a Solid Compound:
This compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated disposables (e.g., gloves, gowns, pipette tips, vials) must be placed in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | Needles and syringes used for administration must be disposed of in a designated sharps container for hazardous materials. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its active metabolite, CEP-8983.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₆N₄O₃ |
| Molecular Weight | 418.49 g/mol |
| CAS Number | 916574-83-9 |
In Vitro Efficacy of CEP-8983 (Active Metabolite) [1]
| Target | IC₅₀ |
| PARP-1 | 20 nM |
| PARP-2 | 6 nM |
Human Clinical Trial Data (Phase 1) [2][3]
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 750 mg/day (in combination with temozolomide) |
| Common Adverse Events (Grade 1/2) | Nausea, vomiting, diarrhea, fatigue |
| Grade 3 Treatment-Related Adverse Events | Asthenia, myositis, diarrhea, fatigue |
Key Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate urothelial carcinoma cell lines (e.g., RT4, T24, 5637, TCC-SUP) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of CEP-8983 (the active metabolite) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for PARP Inhibition
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved PARP or total PARP overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study [4][5]
-
Cell Implantation: Subcutaneously inject human urothelial carcinoma cells (e.g., 5 x 10⁶ RT4 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 100 or 200 mg/kg/day) or vehicle control via oral gavage daily for a specified period (e.g., 5 days a week for 4 weeks).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis and angiogenesis markers).
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
References
- 1. Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes [jhoponline.com]
- 2. onclive.com [onclive.com]
- 3. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
